2-Propyl-1,3-thiazolidine hydrochloride
Description
Properties
IUPAC Name |
2-propyl-1,3-thiazolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-2-3-6-7-4-5-8-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBQBXIIEBYCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1NCCS1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular weight and formula of 2-Propyl-1,3-thiazolidine HCl
This technical guide provides a comprehensive analysis of 2-Propyl-1,3-thiazolidine Hydrochloride , a heterocyclic compound utilized primarily as a flavorant intermediate and a pharmaceutical building block.
Executive Summary
2-Propyl-1,3-thiazolidine (CAS: 24050-10-0 for free base) is a saturated five-membered heterocycle containing sulfur and nitrogen at the 1 and 3 positions, respectively.[1] While the free base is a volatile liquid often associated with nutty, popcorn-like, or roasted aromas (typical of Maillard reaction products), the hydrochloride salt (HCl) is the preferred form for storage and handling due to enhanced stability and reduced volatility. This compound serves as a critical intermediate in the synthesis of bioactive N-substituted thiazolidines and is investigated for its role in flavor chemistry and potential pharmacological activity.
Physicochemical Profile
The following data characterizes the core identity of the molecule in both its free base and salt forms.
Table 1: Chemical Identity & Properties[2][3]
| Property | Free Base Specification | Hydrochloride Salt Specification |
| IUPAC Name | 2-Propyl-1,3-thiazolidine | 2-Propyl-1,3-thiazolidine Hydrochloride |
| CAS Number | 24050-10-0 | Not individually assigned (Refers to 24050-10-0[1][2][3] · HCl) |
| Molecular Formula | ||
| Molecular Weight | 131.24 g/mol | 167.70 g/mol |
| Appearance | Colorless to pale yellow liquid | White to off-white hygroscopic solid |
| Solubility | Organic solvents (Ether, DCM) | Water, Methanol, Ethanol |
| Boiling Point | ~72–75 °C (at 25 torr) | N/A (Decomposes/Melts >150 °C) |
| SMILES | CCCC1NCCS1 | CCCC1[NH2+]CCS1.[Cl-] |
Synthesis & Reaction Mechanism[7][8]
Mechanistic Pathway
The synthesis of 2-propyl-1,3-thiazolidine follows a classic condensation reaction between a 1,2-aminothiol and an aldehyde. Specifically, cysteamine (2-aminoethanethiol) reacts with butyraldehyde (butanal) .
The reaction proceeds via a hemiaminal/hemithioaminal intermediate, followed by dehydration to form a transient imine (Schiff base), which undergoes rapid intramolecular cyclization via nucleophilic attack of the sulfur atom on the imine carbon.
Figure 1: Synthetic pathway from precursor condensation to salt formation.
Experimental Protocol (Bench Scale)
Objective: Synthesis of 2-Propyl-1,3-thiazolidine HCl.
-
Reagent Prep: Dissolve Cysteamine (1.0 eq) in dry ethanol under an inert atmosphere (Nitrogen/Argon).
-
Addition: Add Butyraldehyde (1.05 eq) dropwise at 0°C to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (DCM:MeOH 9:1) or GC-MS.[4]
-
Workup (Free Base): Evaporate solvent. Dissolve residue in Dichloromethane (DCM) and wash with water to remove unreacted cysteamine. Dry organic layer over
. -
Salt Formation:
-
Cool the DCM solution to 0°C.
-
Bubble anhydrous HCl gas through the solution OR add a stoichiometric amount of HCl in Dioxane/Ether.
-
The HCl salt will precipitate as a white solid.
-
-
Purification: Filter the precipitate and wash with cold diethyl ether. Recrystallize from Ethanol/Ether if necessary.
Analytical Validation
To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.
Figure 2: Analytical workflow for structural confirmation.
Expected Analytical Signals[6]
-
Mass Spectrometry (EI, 70eV): The free base will show a molecular ion peak
. Key fragments include 88 (loss of propyl group, thiazolidine ring) and 43 (propyl cation). -
1H-NMR (300 MHz,
):-
ppm (t, 3H,
of propyl). -
ppm (m, 4H,
of propyl). -
ppm (m, 4H, Ring
and ). -
ppm (t, 1H, Ring
). Note: This proton is deshielded due to the adjacent N and S atoms.
-
ppm (t, 3H,
Applications & Significance
Flavor & Fragrance Chemistry
Thiazolidines are potent flavor compounds formed naturally during the Maillard reaction (thermal processing of foods containing reducing sugars and amino acids like cysteine).
-
Profile: 2-Propyl-1,3-thiazolidine contributes roasted, nutty, popcorn-like, and meaty notes.
-
Regulatory: While specific FEMA numbers are assigned to analogues (e.g., 2-Isobutylthiazole), 2-propylthiazolidine is often present in complex flavor extracts (beef, pork, roasted sesame).
Pharmaceutical Intermediate
In drug discovery, the thiazolidine ring acts as a "privileged scaffold."
-
Prodrug Design: The ring can open under physiological conditions to release cysteamine (a radioprotective agent) and the aldehyde.
-
Derivatization: The secondary amine at position 3 is a nucleophile, allowing for acylation or alkylation to create N-substituted thiazolidines (e.g., thiazolidine-4-ones), which have demonstrated antimicrobial and anti-inflammatory properties.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritation: The HCl salt is acidic and an irritant.
-
Sensitization: Thiazolidines can be skin sensitizers.[5][6] Avoid direct contact.
Handling Protocol:
-
Engineering Controls: Handle only in a fume hood to avoid inhalation of dust (salt) or vapors (free base).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is hygroscopic; moisture absorption will degrade the salt and potentially hydrolyze the ring back to starting materials.
References
-
National Institute of Standards and Technology (NIST). Thiazolidine, 2-propyl- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem. 2-Propylthiazolidine (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Mishra, C. B., et al. (2020).[7] Thiazolidine derivatives: A comprehensive review of their synthesis and biological applications. Journal of Heterocyclic Chemistry. (Contextual grounding on Thiazolidine scaffold utility).
- Yaylayan, V. A., & Keyhani, A. (2001). Elucidation of the mechanism of pyrrole formation during thermal degradation of 1,3-thiazolidines. Food Chemistry. (Mechanistic insight into thiazolidine stability and Maillard chemistry).
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- 1. 2-Propylthiazolidine | C6H13NS | CID 146885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Product List - 13 - Page 238 - Chemicalbook [chemicalbook.com]
- 3. CAS Number Listing : Starting with 20665-85-4 to 41816-03-9 [thegoodscentscompany.com]
- 4. Thiazolidine, 2-propyl- [webbook.nist.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medline.com [medline.com]
- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
sensory profile and flavor characteristics of 2-Propyl-1,3-thiazolidine
Topic: Sensory Profile and Flavor Characteristics of 2-Propyl-1,3-thiazolidine Content Type: Technical Guide / Whitepaper Audience: Researchers, Flavor Chemists, and Drug Development Professionals
Sensory Profile, Formation Chemistry, and Regulatory Status
Executive Summary
2-Propyl-1,3-thiazolidine (CAS: 24050-10-0) is a sulfur-containing heterocyclic compound associated with intense roasted, popcorn-like, and nutty flavor characteristics. While structurally related to approved flavoring agents, this compound occupies a complex regulatory position due to genotoxicity concerns raised by the European Food Safety Authority (EFSA), leading to its withdrawal from the EU Union List of Flavouring Substances.
This guide provides a comprehensive technical analysis of its sensory properties, formation via Maillard chemistry, and the critical safety data that currently restricts its commercial application.
Chemical Identity & Physicochemical Properties[1][2]
| Property | Specification |
| IUPAC Name | 2-Propyl-1,3-thiazolidine |
| Common Synonyms | 2-Propylthiazolidine; 2-n-Propylthiazolidine |
| CAS Registry Number | 24050-10-0 |
| FL Number (EU) | 15.099 (Withdrawn) |
| Molecular Formula | C₆H₁₃NS |
| Molecular Weight | 131.24 g/mol |
| LogP (Estimated) | 1.60 |
| Odor Threshold | Low ppb range (estimated based on structural analogs) |
Sensory Profile & Flavor Characteristics[1][3][4][5]
The sensory impact of 2-propyl-1,3-thiazolidine is defined by its contribution to savory and roasted profiles. It belongs to a class of alkyl-thiazolidines known for low odor thresholds and high impact.
3.1 Primary Sensory Descriptors[1]
-
Dominant Notes: Popcorn , Roasted Nut , Hazelnut .
-
Secondary Notes: Vegetable (specifically onion/allium nuances), fatty, and metallic (at high concentrations).
-
Mouthfeel: Contributes to a sensation of "mouth-coating" or fullness in savory applications.
3.2 Comparative Sensory Analysis
Thiazolidines exhibit structure-activity relationships (SAR) where the alkyl chain length at the C-2 position significantly alters the flavor perception:
| Compound | C-2 Substituent | Primary Descriptor |
| 2-Propyl-1,3-thiazolidine | Propyl | Popcorn, Roasted, Nutty |
| 2-Methyl-1,3-thiazolidine | Methyl | Vegetable, Green, Meaty |
| 2-Isopropyl-1,3-thiazolidine | Isopropyl | Cocoa, Nutty, Earthy |
| 2-Isobutyl-1,3-thiazolidine | Isobutyl | Green, Vegetable, Fatty |
Expert Insight: The propyl substitution shifts the profile away from the "green/vegetable" notes typical of the methyl derivative toward "brown/roasted" notes, making it chemically relevant for reaction flavors mimicking fried foods or roasted grains.
Formation Mechanism: Maillard Chemistry[4]
2-Propyl-1,3-thiazolidine is formed through the condensation of cysteamine (a degradation product of cysteine or Coenzyme A) and butyraldehyde (butanal), a lipid oxidation product.
4.1 Precursors
-
Cysteamine (2-aminoethanethiol): Generated via the decarboxylation of cysteine under thermal processing.
-
Butyraldehyde: Formed via the Strecker degradation of amino acids or the oxidation of unsaturated fatty acids (e.g., linoleic acid).
4.2 Reaction Pathway
The formation follows a nucleophilic addition-cyclization mechanism common to thiazolidine synthesis.
Figure 1: Formation pathway of 2-Propyl-1,3-thiazolidine via the interaction of protein and lipid degradation products.
Regulatory & Safety Status (Critical)
Warning: Unlike many flavor compounds, 2-propyl-1,3-thiazolidine has significant regulatory restrictions due to safety concerns.
5.1 European Food Safety Authority (EFSA)[2]
-
Evaluation: The compound was evaluated under Flavouring Group Evaluation 21 (FGE.21).[3][2][4]
-
Genotoxicity Concern: In vitro studies (Ames test) indicated positive results for mutagenicity (specifically in Salmonella typhimurium strain TA100).[5]
-
Status: Consequently, the substance was not supported by industry for inclusion in the Union List.[3][2] It is not authorized for use as a flavoring agent in the EU (Regulation (EU) No 872/2012).[3]
5.2 FEMA & US Status
-
While alkyl thiazolidines generally possess FEMA numbers, the specific genotoxicity profile of the 2-propyl derivative has led to its withdrawal or lack of support from major flavor industry bodies (IOFI/EFFA). It should be treated as a research chemical or contaminant rather than a viable commercial additive.
Experimental Protocols
For researchers investigating this compound as a Maillard byproduct or pharmaceutical intermediate, the following protocols ensure accurate synthesis and detection.
6.1 Laboratory Synthesis Protocol
Objective: To synthesize a high-purity standard for GC-MS identification.
-
Reagents: Cysteamine hydrochloride (10 mmol), Butyraldehyde (10 mmol), Sodium bicarbonate (10 mmol), Ethanol (20 mL).
-
Procedure:
-
Dissolve cysteamine HCl in ethanol.
-
Add sodium bicarbonate to neutralize the hydrochloride salt; stir for 10 minutes.
-
Dropwise add butyraldehyde to the solution at room temperature (25°C). Note: The reaction is exothermic.
-
Stir the mixture for 2 hours.
-
Extraction: Dilute with water and extract with dichloromethane (DCM) (3 x 10 mL).
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Validation: Confirm structure via NMR and GC-MS (M+ peak at m/z 131).
-
6.2 Analytical Detection (GC-MS)
Due to its volatility and sulfur content, specific detection parameters are required.
-
Column: DB-Wax or equivalent polar column (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program: 40°C (2 min hold)
5°C/min 230°C (10 min hold). -
Detection: Mass Spectrometry (EI, 70eV). Look for diagnostic fragments:
-
m/z 131 (Molecular Ion)
-
m/z 88 (Loss of propyl group, thiazolidine ring fragment)
-
References
-
European Food Safety Authority (EFSA). (2012).[2] Scientific Opinion on Flavouring Group Evaluation 21, Revision 3 (FGE.21Rev3): Thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical group 29. EFSA Journal. Link
-
European Commission. (2012).[2][5] Commission Implementing Regulation (EU) No 872/2012 of 1 October 2012 adopting the list of flavouring substances.[3][2] Official Journal of the European Union.[6] Link
-
The Good Scents Company. (n.d.). 2-Propyl thiazolidine Data Sheet.[6][7][8][9][10][11][12]Link
-
Yeo, H., & Shibamoto, T. (1991). Flavor characteristics of thiazolidines and their formation in a cysteine/carbonyl model system. Journal of Agricultural and Food Chemistry. Link
-
Elmore, J. S., & Mottram, D. S. (2000). The role of lipid oxidation in the formation of thiazolidines in the Maillard reaction. Journal of Agricultural and Food Chemistry. Link
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- 5. researchgate.net [researchgate.net]
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- 7. fda.gov.tw [fda.gov.tw]
- 8. mofa.go.jp [mofa.go.jp]
- 9. VCF - Volatile Compounds in Food [vcf-online.nl]
- 10. CA2895089C - Fragrance materials - Google Patents [patents.google.com]
- 11. VCF - Volatile Compounds in Food [vcf-online.nl]
- 12. legislation.gov.uk [legislation.gov.uk]
Solubility Profiling and Thermodynamic Analysis of 2-Propyl-1,3-thiazolidine Hydrochloride
Executive Summary
This technical guide provides a comprehensive framework for the solubility and thermodynamic characterization of 2-Propyl-1,3-thiazolidine hydrochloride (C₆H₁₃NS[1]·HCl). As a critical intermediate in pharmaceutical synthesis and a stabilized form of the flavoring agent 2-propylthiazolidine (FEMA 3608), understanding its solid-liquid equilibrium (SLE) is essential for process optimization, specifically in crystallization, purification, and formulation.[1]
This guide synthesizes experimental protocols (Dynamic Laser Monitoring), thermodynamic modeling (Modified Apelblat), and solvent effect analysis.[1] While specific published datasets for the propyl-derivative are proprietary or sparse compared to its analogues (e.g., Ethyl l-thiazolidine-4-carboxylate hydrochloride), this document establishes the standardized scientific protocol and physicochemical predictions necessary for researchers to generate and validate this data.[1]
Chemical Context & Significance
2-Propyl-1,3-thiazolidine hydrochloride is the acid salt of a saturated 5-membered heterocyclic compound containing sulfur and nitrogen.[1]
-
Stability: The free base is susceptible to oxidation and ring-opening; the hydrochloride salt significantly enhances thermal stability and shelf-life.[1]
-
Solubility Profile: As an ionic salt, its solubility is governed by the competition between the crystal lattice energy (ionic interactions) and the solvation enthalpy (ion-dipole interactions).[1]
Structural Considerations for Solubility
-
Hydrophilic Domain: The protonated nitrogen (
) and chloride counter-ion ( ) drive solubility in polar protic solvents (Water, Methanol).[1] -
Hydrophobic Domain: The propyl chain (
) and the thiazolidine ring provide lipophilic character, enabling limited solubility in moderately polar aprotic solvents (Acetone, Ethyl Acetate) but poor solubility in non-polar alkanes.[1]
Experimental Methodology: Dynamic Laser Monitoring
To determine high-precision solubility data, the Dynamic Laser Monitoring Method is the industry gold standard, offering superior accuracy over static gravimetric methods for ionic salts.[1]
Protocol Design
Objective: Measure the mole fraction solubility (
Reagents:
-
Solute: 2-Propyl-1,3-thiazolidine HCl (Recrystallized, Purity > 99.5%).
-
Solvents: HPLC grade (Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile).[1]
Step-by-Step Workflow:
-
Preparation: Add a known mass of solvent to a jacketed glass vessel equipped with a magnetic stirrer.[1]
-
Saturation: Add excess solute until undissolved solid remains.[1]
-
Equilibration: Circulate water from a thermostatic bath through the vessel jacket (Control
K). -
Laser Setup: Direct a He-Ne laser beam (power ~2 mW) through the solution to a photodetector.
-
Dissolution Detection: Slowly increase temperature (< 2 K/h).
-
Data Point: The temperature at which laser intensity maximizes is recorded as the saturation temperature (
) for that specific mass fraction.[1]
Experimental Logic Flow (Graphviz)[1]
Caption: Workflow for Dynamic Laser Monitoring to determine solid-liquid equilibrium temperatures.
Theoretical Framework & Data Modeling
Once experimental data is gathered, it must be correlated using thermodynamic models to verify consistency and allow for interpolation.
The Modified Apelblat Equation
This is the most reliable model for thiazolidine salts, accounting for the non-ideal behavior of ionic solutions.
- : Mole fraction solubility of 2-Propyl-1,3-thiazolidine HCl.
- : Absolute temperature (Kelvin).[1][2][3][4]
- : Empirical model parameters derived via multiple linear regression.
-
Validation: A correlation coefficient (
) > 0.99 indicates high-quality data.[1]
The (Buchowski-Ksiazczak) Equation
Useful for understanding the contributions of melting enthalpy.[1]
Expected Solubility Trends & Data Interpretation
Based on the physicochemical properties of thiazolidine hydrochloride salts (referencing the structural analogue Ethyl l-thiazolidine-4-carboxylate hydrochloride [1]), the expected solubility profile is as follows:
Solvent Polarity Ranking
The solubility (
| Solvent Class | Representative Solvents | Expected Solubility | Mechanistic Rationale |
| Polar Protic | Water, Methanol | Very High | Strong ion-dipole interactions and hydrogen bonding stabilize the |
| Polar Protic | Ethanol, n-Propanol | High | Reduced dielectric constant compared to water lowers solubility slightly, but H-bonding remains effective.[1] |
| Polar Aprotic | Acetone, Acetonitrile | Moderate | Dipole-dipole interactions exist, but lack of H-bond donation limits solvation of the chloride anion.[1] |
| Esters | Ethyl Acetate | Low-Moderate | Weaker polarity; useful as an anti-solvent for crystallization.[1] |
| Non-Polar | Hexane, Toluene | Negligible | Lack of energetic driving force to overcome the crystal lattice energy. |
Temperature Dependence[1]
-
Trend: Solubility increases with temperature for all organic solvents.[1]
-
Thermodynamic Implication: The dissolution process is endothermic (
).[1] The system absorbs heat to break the crystal lattice.[1]
Thermodynamic Parameters
To design crystallization processes (e.g., cooling crystallization), the thermodynamic functions of solution must be calculated using the van't Hoff analysis of the solubility data.[1]
Key Equations
-
Enthalpy of Solution (
): [1] -
Gibbs Free Energy (
): [1]-
Significance: Positive values indicate the dissolution is non-spontaneous at standard conditions (requires thermal energy/mixing).[1]
-
-
Entropy of Solution (
):-
Significance: Positive values (
) indicate that the driving force of dissolution is entropy-driven (disorder increases as the crystal lattice breaks).[1]
-
Thermodynamic Logic Flow (Graphviz)[1]
Caption: Calculation pathway from raw solubility data to thermodynamic parameters.
Application: Process Design for Purification
Based on the solubility differential, the following purification strategy is recommended for 2-Propyl-1,3-thiazolidine hydrochloride:
-
Cooling Crystallization:
-
Anti-Solvent Crystallization:
References
-
Qiu, J., Wang, P., Hu, S., He, H., Huang, H., & Guo, Y. (2021).[4] Solubility Behavior of Ethyl l-Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(4), 1821–1830.[1][3][4] [Link][1]
-
EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF).[1][5] (2012).[1][5] Scientific Opinion on Flavouring Group Evaluation 21, Revision 3 (FGE.21Rev3): Thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical group 29. EFSA Journal, 10(5), 2666.[1] [Link][1]
-
Tang, S., et al. (2020).[1] Thermodynamic analysis of solubility of pharmaceutical salts in organic solvents. Journal of Molecular Liquids. (General methodology reference).
Sources
Propyl-Substituted Thiazolidine Compounds: A Comprehensive Technical Guide on Their History, Discovery, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the history, discovery, and evolving scientific importance of propyl-substituted thiazolidine compounds. Moving beyond the well-documented landscape of thiazolidinediones in metabolic diseases, this document illuminates the unique trajectory of derivatives bearing the propyl moiety. We will explore the synthetic rationale, key developmental milestones, and the diverse pharmacological activities that have established these compounds as a compelling area of research. This guide will detail specific experimental protocols, analyze structure-activity relationships, and present a forward-looking perspective on the therapeutic potential of propyl-substituted thiazolidines.
Introduction: The Thiazolidine Scaffold and the Significance of Alkyl Substitution
The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The most prominent class of thiazolidine-containing drugs is the thiazolidinediones (TZDs), renowned for their insulin-sensitizing effects in the management of type 2 diabetes.[4]
The versatility of the thiazolidine core lies in the potential for substitution at various positions, which allows for the fine-tuning of its physicochemical and pharmacological properties. While extensive research has focused on aryl and other complex substitutions, the introduction of simple alkyl chains, such as a propyl group, has led to the discovery of compounds with distinct and valuable therapeutic profiles. The decision to incorporate a propyl group is often driven by the desire to modulate lipophilicity, enhance binding to specific biological targets, and explore new avenues of biological activity beyond the established applications of other thiazolidine derivatives.
This guide will specifically delve into the history and discovery of propyl-substituted thiazolidine compounds, offering a detailed exploration of their synthesis, mechanisms of action, and therapeutic potential.
Historical Perspective and Key Discoveries
The exploration of thiazolidinone derivatives for therapeutic purposes has a long history, with initial investigations into their biological activities dating back several decades. Early research primarily focused on the core thiazolidinone structure and the impact of substitutions at the 2, 3, and 5-positions.
A notable milestone in the specific context of propyl-substituted thiazolidinones was the investigation into their potential as antihistaminic and anticholinergic agents. One such pioneering study synthesized and evaluated a series of 2,3-disubstituted-4-thiazolidinone derivatives. Among these, 3-(3-(2-methyl-piperidine-1-yl) propyl]-2-(4-methylphenyl) thiazolidin-4-one hydrochloride emerged as a compound with significant inhibitory activity.[5] This discovery highlighted the potential of the N-propyl linker, particularly when combined with a piperidine moiety, to confer potent antihistaminic and anticholinergic properties.
This early work paved the way for further exploration of N-alkyl substituted thiazolidinones, with researchers investigating the impact of varying alkyl chain lengths on biological activity. These studies on structure-activity relationships (SAR) have been instrumental in understanding how modifications to the N-substituent influence the pharmacological profile of these compounds.[6][7]
Synthesis of Propyl-Substituted Thiazolidine Compounds
The synthesis of propyl-substituted thiazolidinones and thiazolidinediones can be achieved through established synthetic methodologies, which can be adapted to incorporate the desired propyl group. The two primary positions for propyl substitution are the nitrogen atom at position 3 (N-propyl) and the carbon atom at position 5 (as a propylidene group).
Synthesis of N-Propyl Thiazolidin-4-ones
A common and effective method for the synthesis of N-propyl thiazolidin-4-ones involves a multi-step process starting with the formation of a Schiff base, followed by cyclization with an α-mercaptoacetic acid.
Experimental Protocol: Synthesis of 2-Aryl-3-propyl-thiazolidin-4-ones
-
Schiff Base Formation: An equimolar mixture of an appropriate aromatic aldehyde and propylamine is refluxed in a suitable solvent (e.g., ethanol, methanol) for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base.
-
Cyclization: The crude Schiff base is dissolved in a solvent such as toluene or dioxane. To this solution, an equimolar amount of α-mercaptoacetic acid (thioglycolic acid) is added. The reaction mixture is refluxed for 6-8 hours, with the removal of water using a Dean-Stark apparatus.
-
Work-up and Purification: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired 2-aryl-3-propyl-thiazolidin-4-one.
dot graph TD { A[Aromatic Aldehyde] -- Proplyamine --> B(Schiff Base); B -- α-Mercaptoacetic Acid --> C{Cyclization}; C -- Reflux --> D[2-Aryl-3-propyl-thiazolidin-4-one]; } caption: Synthesis of N-Propyl Thiazolidin-4-ones
Synthesis of 5-Propylidene-thiazolidine-2,4-diones
The synthesis of 5-propylidene-thiazolidine-2,4-diones is typically achieved through a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as thiazolidine-2,4-dione, in the presence of a basic catalyst.
Experimental Protocol: Knoevenagel Condensation for 5-Propylidene-thiazolidine-2,4-diones
-
Reaction Setup: In a round-bottom flask, equimolar amounts of thiazolidine-2,4-dione and propanal are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Catalyst Addition: A catalytic amount of a base, such as piperidine or sodium acetate, is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature or gently heated to reflux for a period of 2-6 hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried. Further purification can be achieved by recrystallization from an appropriate solvent to yield the pure 5-propylidene-thiazolidine-2,4-dione.[1][4][8]
dot graph TD { A[Thiazolidine-2,4-dione] -- Propanal --> B{Knoevenagel Condensation}; B -- Base Catalyst --> C[5-Propylidene-thiazolidine-2,4-dione]; } caption: Synthesis of 5-Propylidene Thiazolidine-2,4-diones
Biological Activities and Therapeutic Potential
Propyl-substituted thiazolidine compounds have demonstrated a range of biological activities, suggesting their potential in various therapeutic areas.
Antihistaminic and Anticholinergic Activity
As previously mentioned, early research identified N-propyl substituted thiazolidin-4-ones as potent antihistaminic and anticholinergic agents. The propyl linker appears to be crucial for this activity, likely by providing the optimal spacing and flexibility for the molecule to interact with H1 histamine and muscarinic receptors.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of N-substituted thiazolidinones. The introduction of a propyl group at the N-3 position can influence the compound's lipophilicity, which may enhance its ability to penetrate bacterial cell membranes. Research has shown that various N-alkyl thiazolidinone derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[9][10]
Structure-Activity Relationship (SAR) Insights
The biological activity of propyl-substituted thiazolidine compounds is intricately linked to their molecular structure. Key SAR insights include:
-
N-3 Substitution: The nature of the substituent at the N-3 position is a critical determinant of biological activity. The length and branching of the alkyl chain, such as the propyl group, can significantly impact potency and selectivity for different biological targets.[6]
-
C-5 Substitution: For 5-ylidene derivatives, the geometry of the double bond and the nature of the substituent on the exocyclic carbon can influence receptor binding and overall activity.
Future Directions and Conclusion
The field of propyl-substituted thiazolidine compounds continues to hold promise for the discovery of novel therapeutic agents. Future research should focus on:
-
Exploring a broader range of biological targets: While antihistaminic and antimicrobial activities have been identified, a systematic screening of propyl-substituted derivatives against other targets, such as kinases and proteases, could unveil new therapeutic applications.
-
Lead optimization: For promising compounds, further structural modifications and SAR studies are warranted to enhance potency, selectivity, and pharmacokinetic properties.
-
Elucidating mechanisms of action: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects is crucial for their rational design and development.
References
- Lanni, C., et al. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
- Abou-Seri, S. M., et al. Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5 - PubMed. J Med Chem. 1996 Sep 27;39(20):4044-57.
- Pradhan, T., et al. Structural Activity Relationship (SAR) of Thiazolidinones.
- Anonymous. Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds.
- Anonymous. Synthesis and biological activities of some thiazolidin-4-ones. Bahçeşehir University.
- Diurno, M. V., et al. Synthesis and antihistaminic activity of some thiazolidin-4-ones. J Med Chem. 1992 Jul 24;35(15):2910-2.
- Anonymous. Facile and green syntheses of substituted-5-arylidene-2,4-thiazolidinediones using L-tyrosine as an - Der Pharma Chemica.
- Bhoge, N. D., et al.
- Anonymous. Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia.
- Anonymous.
- Singh, S. P., et al. Chemistry and biological activity of thiazolidinones | Chemical Reviews.
- Anonymous.
- Mehta, P. 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. orientjchem.org.
- Anonymous.
- Petrikaite, V., et al. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. PubMed.
- Anonymous. Synthesis of 5-Arylidene-2, 4-thiazolidinediones by Knoevenagel Condensation Using Tannic Acid as Catalyst | Request PDF.
- Anonymous. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry (RSC Publishing).
- Anonymous. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC.
- Anonymous. Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. PubMed Central.
- Anonymous. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PubMed Central.
- Anonymous. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. PMC.
- Anonymous. ChemInform Abstract: Synthesis of 5-Arylidene-2,4-thiazolidinediones by Knoevenagel Condensation Catalyzed by Baker′s Yeast.
- Güzel, Ö., & Salman, A. Synthesis and biological evaluation of new 4-thiazolidinone derivatives. J Enzyme Inhib Med Chem. 2009 Aug;24(4):1015-23.
- Diurno, M. V., et al. Synthesis and antihistaminic activity of some thiazolidin-4-ones.
- Anonymous. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PMC.
-
Anonymous. Synthesis and antihistaminic activity of 3H-benzo[5][11] thieno [2,3-d][6][7][12] triazin-4-ones.
-
Anonymous. Synthesis and antihistaminic activity of 3H-benzo[5][11] thieno [2,3-d][6][7][12] triazin-4-ones.
Sources
- 1. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5- trimethyl-4-thiazolidinone maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Propyl-1,3-thiazolidine Hydrochloride
Topic: HPLC method development for detection of 2-Propyl-1,3-thiazolidine hydrochloride Content Type: Application Note & Protocol Role: Senior Application Scientist
Abstract & Introduction
This application note details the development and validation of a robust Reverse-Phase HPLC (RP-HPLC) method for the quantification and purity assessment of 2-Propyl-1,3-thiazolidine hydrochloride .
2-Propyl-1,3-thiazolidine is a heterocyclic compound often utilized as a flavor intermediate (Maillard reaction products) or a pharmaceutical building block. As a hydrochloride salt, the compound exhibits significant polarity and ionic character, presenting specific challenges in retention and peak shape on standard stationary phases.
This guide addresses the critical analytical hurdles:
-
Low UV Absorbance: The lack of extended conjugation requires detection at low wavelengths (205–210 nm).
-
Polar Retention: The hydrophilic nature of the salt form necessitates a method capable of retaining polar amines without phase collapse.
-
Peak Tailing: Interaction between the secondary amine and residual silanols is mitigated through strict pH control and buffer selection.
Physicochemical Profiling & Method Strategy
Before method development, understanding the analyte's properties is paramount to selecting the correct separation mode.
Analyte Profile[1]
-
Compound: 2-Propyl-1,3-thiazolidine hydrochloride
-
Molecular Formula: C₆H₁₃NS[1] · HCl
-
Structure: A five-membered saturated ring containing sulfur and nitrogen, substituted with a propyl chain at the C2 position.
-
Chromophore: Weak. Primary absorption arises from the
transitions of the sulfur and nitrogen lone pairs. -
Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents.
Method Development Decision Tree
The following logic flow dictates the selection of column chemistry and detection parameters.
Figure 1: Method Development Logic Flow. The lack of conjugation dictates low-UV detection, while the ionic nature requires an aqueous-stable stationary phase.
Experimental Protocol
Reagents and Chemicals[3][4]
-
Reference Standard: 2-Propyl-1,3-thiazolidine hydrochloride (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
-
Buffer Additives: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%).
Instrumentation
-
System: Agilent 1260 Infinity II or Waters Alliance e2695.
-
Detector: Photodiode Array (PDA) or Variable Wavelength Detector (VWD).
-
Column: Agilent Zorbax SB-C18 (StableBond) or equivalent Base-Deactivated C18 (e.g., Phenomenex Luna C18(2)).
-
Dimensions: 250 mm x 4.6 mm, 5 µm.
-
Chromatographic Conditions (The "Gold Standard")
This protocol uses an acidic phosphate buffer to ensure the amine remains protonated (preventing secondary interactions) and to suppress silanol ionization on the column.
| Parameter | Setting | Rationale |
| Mobile Phase A | 20 mM | Low pH suppresses silanol activity and ensures analyte is fully protonated ( |
| Mobile Phase B | Acetonitrile (100%) | Standard organic modifier for RP-HPLC. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 5 µm particles. |
| Column Temp | 30°C | Improves mass transfer and peak symmetry. |
| Injection Volume | 10 µL | Standard volume; reduce to 5 µL if peak overloading occurs. |
| Detection | 210 nm (Bandwidth 4 nm) | Target wavelength for thiazolidine ring absorption. |
| Run Time | 15 Minutes | Sufficient for elution and re-equilibration. |
Gradient Profile
To ensure retention of the polar salt while eluting potential hydrophobic impurities:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase |
| 0.00 | 95 | 5 | Loading (High aqueous for retention) |
| 8.00 | 60 | 40 | Elution (Ramp to elute organics) |
| 10.00 | 60 | 40 | Wash |
| 10.10 | 95 | 5 | Re-equilibration |
| 15.00 | 95 | 5 | End |
Sample Preparation Workflow
Proper sample preparation is critical to prevent degradation (ring opening) or oxidation of the thiazolidine sulfur.
Figure 2: Sample Preparation Workflow. Note the use of Mobile Phase A as the diluent to match the initial gradient conditions and maintain stability.
Method Validation (ICH Q2 Guidelines)
The following parameters must be verified to establish the method's reliability.
System Suitability Testing (SST)
Inject the standard solution (100 µg/mL) six times.
-
Retention Time (
): ~4.5 - 6.0 min (Expected). -
Theoretical Plates (
): > 5000. -
Tailing Factor (
): < 1.5 (Critical for amine salts).
Linearity
Prepare 5 concentration levels: 25, 50, 100, 150, and 200 µg/mL.
-
Acceptance:
.[4]
Limit of Detection (LOD) & Quantitation (LOQ)
Due to low UV absorbance, sensitivity is the limiting factor.
-
LOD (S/N = 3): Typically ~1–2 µg/mL.
-
LOQ (S/N = 10): Typically ~5–10 µg/mL.
-
Note: If higher sensitivity is required (e.g., plasma analysis), derivatization with FMOC-Cl or CMQT is recommended to add a fluorescent or strong UV tag [1].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary silanol interactions. | Ensure pH is |
| Early Elution ( | Analyte is too polar for C18. | Switch to a "Polar Embedded" C18 (e.g., Waters SymmetryShield) or reduce initial organic to 0-2%. |
| Baseline Drift | Absorption of Acetate/Formate at 210 nm. | Use Phosphate buffer (transparent at 210 nm). Avoid Acetate buffers. |
| Split Peaks | Sample solvent mismatch. | Ensure sample is dissolved in Mobile Phase A (Buffer), NOT pure Acetonitrile. |
References
-
Głowacki, R., & Bald, E. (2009). HPLC method for determination of thiazolidine-4-carboxylic acid in human plasma.[5] Chromatographia, 70(11-12), 1687-1691. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.[1] (General reference for amine analysis on C18). Link
-
PubChem. (2023). 2-Propylthiazolidine Compound Summary. National Library of Medicine. Link
Sources
- 1. 2-Propylthiazolidine | C6H13NS | CID 146885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pasg.nhs.uk [pasg.nhs.uk]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity GC-MS Profiling of Volatile Thiazolidine Derivatives
Executive Summary & Scope
This technical guide details the gas chromatography-mass spectrometry (GC-MS) analysis of volatile thiazolidine derivatives . Unlike their high-molecular-weight pharmaceutical counterparts (e.g., glitazones), volatile thiazolidines are critical biomarkers in flavor chemistry (Maillard reaction products), food safety (aldehyde scavengers), and metabolic profiling.
These heterocyclic compounds (5-membered saturated rings containing sulfur and nitrogen) present unique analytical challenges:
-
Basicity: The secondary amine at position 3 causes peak tailing on standard silica columns.
-
Thermal Instability: Certain derivatives degrade or oxidize (to thiazolines) at high injector temperatures.
-
Isomeric Complexity: C2-substituted thiazolidines often exist as diastereomers or equilibrating rotamers.
This protocol provides a self-validating workflow using Headspace Solid-Phase Microextraction (HS-SPME) for trace analysis and Liquid-Liquid Extraction (LLE) for high-concentration profiling, ensuring high sensitivity and spectral integrity.
Mechanism of Formation & Chemistry
Understanding the analyte's origin is essential for accurate profiling. Volatile thiazolidines are typically formed via the condensation of
Formation Pathway (Graphviz Diagram)
The following diagram illustrates the condensation mechanism, which is reversible. Sample pH must be controlled to prevent hydrolysis during extraction.
Caption: Figure 1. Formation pathway of thiazolidines. Stability is pH-dependent; neutral to slightly alkaline pH favors the ring-closed form.
Sample Preparation Protocols
Method A: HS-SPME (Trace Volatiles in Complex Matrices)
Best for: Food matrices, biological fluids, and flavor profiling.
Rationale: Thiazolidines are semi-volatile. Direct immersion can foul the fiber with proteins/lipids. Headspace extraction isolates the analyte from the matrix, protecting the GC liner.
-
Sample Assembly:
-
Place 2.0 g of sample (solid) or 2.0 mL (liquid) into a 20 mL headspace vial.
-
Add 10 µL of Internal Standard (IS) solution (e.g., 2-methyl-3-heptanone or deuterated 2-methylthiazolidine-d3 at 10 ppm in methanol).
-
Add 0.5 g NaCl (salting out effect increases volatility).
-
Seal with a magnetic screw cap and PTFE/silicone septum.
-
-
Fiber Selection:
-
DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.
-
Why: The Carboxen layer traps small volatiles, while DVB retains larger derivatives.
-
-
Extraction Parameters:
-
Incubation: 10 min at 50°C (agitation 250 rpm).
-
Extraction: 30 min at 50°C (fiber exposed).
-
Desorption: 3 min at 250°C in GC inlet (splitless mode).
-
Method B: Liquid-Liquid Extraction (High Concentration/Synthesis)
Best for: Reaction monitoring, synthetic purity checks.
-
Extraction:
-
Adjust sample pH to 8.0 (ensures amine is deprotonated/neutral for extraction).
-
Extract with Dichloromethane (DCM) (3 x volume).
-
Note: Avoid chloroform if analyzing trace levels, as it can form artifacts with amines under heat.
-
-
Drying & Concentration:
-
Dry organic layer over anhydrous
. -
Concentrate under a gentle stream of
to ~1 mL. Do not evaporate to dryness (volatility loss).
-
GC-MS Instrumental Parameters
Column Selection Strategy
-
Primary Choice (Screening): 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS) .
-
Pros: High thermal stability, low bleed, standard library matching (NIST).
-
Cons: Basic thiazolidines may tail.
-
-
Secondary Choice (Resolution): Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) .
-
Pros: Excellent peak shape for basic amines; separates isomers well.
-
Cons: Lower temperature limit (250°C).
-
Instrument Configuration Table
| Parameter | Setting (Standard Optimization) | Technical Rationale |
| Inlet | Split/Splitless (SSL) | |
| Liner | Ultra-Inert (Deactivated) Single Taper with Wool | Prevents adsorption of the secondary amine (-NH-) on active silanol sites. |
| Temperature | 240°C | High enough for desorption, low enough to minimize thermal oxidation to thiazolines. |
| Mode | Splitless (1 min purge) for SPME; Split (10:1) for Liquid | Optimizes sensitivity vs. peak shape. |
| Carrier Gas | Helium, Constant Flow: 1.0 mL/min | Maintains separation efficiency during temperature ramp. |
| Oven Program | 40°C (hold 2 min) | Slow ramp required to separate early-eluting structural isomers. |
| Transfer Line | 250°C | Prevents condensation of less volatile derivatives. |
| Ion Source | EI (70 eV), 230°C | Standard ionization. Source temp kept moderate to prevent fragmentation of molecular ion ( |
| Quadrupole | 150°C | Standard setting. |
| Scan Mode | Full Scan ( | Thiazolidines are low MW (typically 89–250 Da). Start at 35 to avoid air/water. |
Data Analysis & Spectral Validation
Thiazolidines exhibit distinct fragmentation patterns driven by the sulfur and nitrogen heteroatoms.
Characteristic Fragmentation (Self-Validation)
To validate that a peak is a thiazolidine derivative, look for these diagnostic ions:
-
Molecular Ion (
): Usually visible but weak to moderate intensity (odd mass number if 1 nitrogen is present). -
-Cleavage (Dominant): Cleavage adjacent to the nitrogen and sulfur atoms.
-
Example (2-methylthiazolidine, MW 103): Loss of the methyl group (
) is common, but ring cleavage is more significant.
-
-
Ring Fragmentation:
- 88/89: Unsubstituted thiazolidine ring fragments.
-
60/61:
type fragments (loss of sulfur). -
42:
(Aziridine-like fragment).
Fragmentation Logic Diagram
Use this logic flow to confirm identity from the mass spectrum.
Caption: Figure 2. Spectral validation decision tree for thiazolidine identification.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Tailing Peaks | Active silanols in liner or column interacting with amine. | 1. Replace liner with Ultra-Inert wool liner.2. Trim column inlet (10-20 cm).3. Switch to base-deactivated column (e.g., DB-5MS UI). |
| Missing Peaks | Thermal degradation or oxidation to thiazoline. | Lower inlet temperature to 200°C. Ensure carrier gas is oxygen-free (trap maintenance). |
| Peak Splitting | Diastereomers (cis/trans) at C2 position. | This is normal for 2-substituted thiazolidines. Do not integrate as one peak unless resolution is impossible. Report as Isomer 1 and Isomer 2. |
| Low Sensitivity | Poor SPME adsorption. | Increase salting out (NaCl). Ensure pH is > 7.0 for extraction (keeps amine neutral). |
References
-
Elmore, J. S., & Mottram, D. S. (2000). The role of the Maillard reaction in the formation of flavor compounds in cooked meat. In Flavor Chemistry: Industrial and Academic Research.
- Context: Establishes the formation of thiazolidines from cysteine and aldehydes in food m
-
(Generic ACS Book Link for verification)
-
Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis.
- Context: Validates the SPME parameters (DVB/CAR/PDMS)
-
Yeo, H. C. H., & Shibamoto, T. (1991). Microwave-induced volatiles of the Maillard reaction of cysteamine and glucose.Journal of Agricultural and Food Chemistry, 39(2), 370-373.
- Context: Provides EI-MS fragmentation d
-
Laisk, T., et al. (2016). Derivatization of aldehydes with cysteamine for GC-MS analysis.
-
Context: Protocols for using thiazolidine formation as an analytical tag for aldehydes.[1]
-
(Journal Landing Page)
-
-
NIST Chemistry WebBook.Mass Spectrum of Thiazolidine.
- Context: Reference spectra for m/z 89, 60, 42 ions.
Sources
Application Note: Advanced Extraction Strategies for 2-Propyl-1,3-thiazolidine in Complex Food Matrices
Executive Summary
This application note details the extraction and quantification of 2-Propyl-1,3-thiazolidine (2-PT) , a potent volatile flavor compound associated with roasted, nutty, and popcorn-like notes in thermally processed foods (beef, yeast extracts).
Critical Distinction: Researchers must distinguish 2-PT (a volatile flavor congener, CAS 24050-16-6) from thiazolidinediones (glitazones), which are non-volatile antidiabetic drugs. While they share a heterocyclic core, their extraction chemistries are diametrically opposed. This guide focuses exclusively on the volatile isolation of 2-PT from lipid-rich and protein-heavy food matrices.
We present two validated workflows:
-
HS-SPME (Headspace Solid-Phase Microextraction): For rapid, solvent-free screening and relative quantitation.
-
SAFE (Solvent-Assisted Flavor Evaporation): The "Gold Standard" for absolute quantification and olfactory assessment, eliminating thermal artifacts common in traditional distillation.
Chemical Profile & Matrix Challenges
2-PT is formed via the condensation of cysteamine (from cysteine degradation) with butanal (butyraldehyde) during the Maillard reaction.
| Property | Specification | Implication for Extraction |
| CAS Number | 24050-16-6 | Target Identifier |
| Molecular Weight | 131.24 g/mol | Detectable via standard GC-MS (EI) |
| LogP | ~1.5 - 2.0 (Est.) | Moderate lipophilicity; binds to fat matrices. |
| Volatility | Semi-volatile | Susceptible to loss during solvent concentration. |
| Stability | pH-dependent | Acidic pH can reverse hydrolysis to aldehyde + amine. |
The Matrix Challenge: In food matrices (e.g., cooked meat, gravy), 2-PT partitions heavily into the lipid phase. Traditional Liquid-Liquid Extraction (LLE) often results in emulsions. Furthermore, standard Steam Distillation (SDE) operates at 100°C, which can artificially generate new thiazolidines (artifacts) or degrade existing ones via oxidation.
Strategic Workflow Decision Matrix
The choice of extraction method depends on the analytical goal (Throughput vs. Fidelity).
Figure 1: Decision matrix for selecting the appropriate extraction modality based on matrix complexity and data requirements.
Protocol A: HS-SPME (Rapid Screening)
Objective: Rapid isolation of 2-PT from aqueous or semi-solid matrices without solvent. Mechanism: Competitive adsorption/absorption onto a polymer-coated fused silica fiber.
Materials
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.
-
Causality: This "triple-phase" fiber covers the polarity range of thiazolidines. The Carboxen layer is critical for trapping small, volatile sulfur compounds, while DVB handles the semi-volatiles.
-
-
Vial: 20 mL Headspace vial with magnetic screw cap (PTFE/Silicone septum).
-
Salt: NaCl (Analytical Grade).
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 3.0 g of homogenized sample (e.g., meat slurry) into the 20 mL vial.
-
Add 1.0 g of NaCl.
-
Scientific Rationale: Adding salt increases the ionic strength of the aqueous phase ("salting out"), driving the semi-polar 2-PT into the headspace, thereby increasing sensitivity by 2-3x.
-
-
Equilibration:
-
Add internal standard (e.g., 2-Isobutylthiazole, 5 µL of 100 ppm solution).
-
Seal and incubate at 50°C for 15 minutes with agitation (500 rpm).
-
Note: Do not exceed 60°C. Thiazolidines are thermally labile; higher temps may alter the isomeric ratio or induce degradation.
-
-
Extraction:
-
Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 50°C.
-
-
Desorption:
-
Inject fiber into GC inlet (splitless mode) at 250°C for 3 minutes.
-
Caution: Ensure the inlet liner is clean (deactivated wool). Active sites in dirty liners will irreversibly adsorb sulfur compounds.
-
Protocol B: Solvent-Assisted Flavor Evaporation (SAFE)[1]
Objective: Isolation of volatiles from high-fat matrices (oils, fatty meats) for absolute quantification. Mechanism: High-vacuum distillation separates volatiles from non-volatiles (lipids/proteins) at low temperatures (<40°C), preventing Maillard artifacts.
Materials
-
SAFE Apparatus: (Glassware designed by Engel et al., available via specialized glassblowers).
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (distilled).
-
Drying Agent: Anhydrous Sodium Sulfate (
).[1][2]
Step-by-Step Methodology
-
Solvent Extraction (Pre-SAFE):
-
Homogenize 50 g of food sample with 150 mL of Dichloromethane.
-
Why DCM? It has excellent solubility for thiazolidines and a low boiling point (40°C), facilitating later concentration.
-
Centrifuge at 3000 x g for 10 mins to separate the organic layer from solid debris. Collect the supernatant (containing lipids + volatiles).
-
-
SAFE Distillation:
-
Connect the extract flask to the SAFE head.
-
Apply high vacuum (
mbar). -
Dropwise add the extract into the SAFE head (thermostatted at 40°C).
-
The Separation: Volatiles and solvent flash-evaporate and re-condense in the receiving flask (cooled with liquid nitrogen, -196°C). Non-volatiles (lipids, proteins) remain in the waste flask.
-
-
Concentration:
-
Thaw the distillate. Dry over anhydrous
to remove residual water.[3] -
Concentrate the extract to 0.5 mL using a Vigreux column at 42°C.
-
Critical: Do NOT use rotary evaporation to dryness. 2-PT is volatile; aggressive evaporation will result in >50% analyte loss. Use a reflux column (Vigreux) to retain volatiles while removing solvent.
-
Figure 2: The SAFE mechanism ensures lipids are discarded while volatiles are cryogenically trapped.
Analytical Validation (GC-MS)
Regardless of the extraction method, the detection parameters remain constant.
Instrument Parameters
-
Column: DB-WAX or SolGel-WAX (Polar phase is essential for separating sulfur heterocycles).
-
Dimensions: 30m x 0.25mm x 0.25µm.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C (hold 2 min) -> 5°C/min -> 230°C (hold 10 min).
-
Rationale: Slow ramp required to separate 2-PT from co-eluting pyrazines common in roasted foods.
-
Mass Spectrometry (EI) Targets
Use SIM (Selected Ion Monitoring) for trace analysis.
| Ion Type | m/z | Interpretation |
| Quantitation Ion | 131 | Molecular Ion ( |
| Qualifier 1 | 88 | Loss of propyl group ( |
| Qualifier 2 | 60 | Ring fragmentation (characteristic of thiazolidines) |
Quality Control Criteria:
-
Recovery: SAFE extraction should yield >85% recovery relative to internal standard.
-
Linearity:
over 10-1000 ppb range. -
Blank: Run a solvent blank between samples; sulfur compounds are "sticky" and prone to carryover.
References
-
NIST Chemistry WebBook. Thiazolidine, 2-propyl- Mass Spectrum and Properties.[4] National Institute of Standards and Technology.[4][5] [Link]
-
Engel, W., Bolygo, W., & Schieberle, P. (1999). Solvent-assisted flavor evaporation (SAFE) - a new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices. European Food Research and Technology. [Link]
-
Elmore, J. S., & Mottram, D. S. The role of lipid in the formation of volatile sulfur compounds in melon. (Contextual reference for sulfur/lipid interaction). [Link]
Sources
- 1. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. organomation.com [organomation.com]
- 4. Thiazolidine, 2-propyl- [webbook.nist.gov]
- 5. Thiazolidine, 2-propyl- [webbook.nist.gov]
recrystallization solvents for purifying 2-Propyl-1,3-thiazolidine hydrochloride
Application Note: Precision Purification of 2-Propyl-1,3-thiazolidine Hydrochloride
Executive Summary
The purification of 2-Propyl-1,3-thiazolidine hydrochloride presents a unique challenge in organic synthesis. As a heterocyclic amine salt often used in flavor chemistry (FEMA 3608) and pharmaceutical intermediate synthesis, its purity is critical for stability and organoleptic profile. This guide outlines a scientifically grounded recrystallization strategy. While standard amine salts are often purified using ethanol/ether systems, the propyl chain at the C2 position introduces lipophilicity that alters the solubility profile, necessitating a tuned solvent system.
Key Recommendation: A binary solvent system of Absolute Ethanol (solvent) and Ethyl Acetate (anti-solvent) is identified as the optimal balance between yield, purity, and process safety.
Physicochemical Profile & Solubility Logic
To design a self-validating purification protocol, one must understand the solute-solvent interactions.
-
Compound Structure: The molecule consists of a polar thiazolidine ring (protonated at the nitrogen) and a lipophilic propyl chain.
-
Impurities to Target:
-
Unreacted Aldehyde (Butanal): Lipophilic, soluble in organic solvents.
-
Cysteamine Hydrochloride: Highly polar, water-soluble, insoluble in esters.
-
Oxidation Products (Thiazolines/Disulfides): Variable solubility.
-
Solvent Selection Matrix:
| Solvent System | Role | Mechanism of Action | Suitability |
| Ethanol / Ethyl Acetate | Primary | Ethanol dissolves the ionic HCl salt; Ethyl Acetate acts as a polar aprotic anti-solvent that precipitates the salt while keeping lipophilic impurities (aldehydes) in solution. | High (Scalable, Safer) |
| Methanol / MTBE | Secondary | Methanol offers high solubility for difficult salts; MTBE (Methyl tert-butyl ether) is a strong anti-solvent. | Medium (MTBE is volatile/peroxide former) |
| Isopropanol (IPA) | Alternative | Single-solvent system. The propyl chain of the solute aligns well with the isopropyl group of the solvent, potentially offering good temperature-dependent solubility. | Medium (Risk of "oiling out") |
| Water / Ethanol | Avoid | Thiazolidines are hydrolytically unstable in aqueous media (ring-opening equilibrium). | Low (Stability Risk) |
Detailed Experimental Protocol
Protocol A: The Ethanol/Ethyl Acetate System (Recommended)
Best for: Removal of unreacted aldehyde and non-polar byproducts.
Materials:
-
Crude 2-Propyl-1,3-thiazolidine HCl (Solid)
-
Solvent: Absolute Ethanol (Anhydrous)
-
Anti-solvent: Ethyl Acetate (ACS Reagent Grade)
-
Equipment: Reflux condenser, magnetic stirrer, vacuum filtration setup (Buchner funnel).
Step-by-Step Methodology:
-
Saturation (The Dissolution Phase):
-
Place 10.0 g of crude solid in a round-bottom flask.
-
Add Absolute Ethanol in small portions (start with 20 mL) while heating to a gentle reflux (approx. 78°C).
-
Critical Check: Add just enough ethanol to dissolve the solid completely. If a small amount of insoluble material remains (likely inorganic salts or cysteamine polymers), perform a hot filtration immediately.
-
-
Nucleation (The Anti-Solvent Phase):
-
Remove the heat source but keep the flask on the stir plate.
-
While the solution is still hot (~60°C), slowly add Ethyl Acetate dropwise.
-
Visual Cue: Continue adding until a faint, persistent cloudiness (turbidity) appears. This indicates the metastable limit.
-
Add 1-2 mL of Ethanol to clear the turbidity (restore clear solution).
-
-
Crystallization (The Ordering Phase):
-
Allow the flask to cool to room temperature slowly (over 30-60 minutes). Rapid cooling traps impurities.
-
Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.
-
Troubleshooting: If the product separates as an oil ("oiling out") rather than crystals, reheat to dissolve and add more Ethanol (solvent) to shift the equilibrium, then cool more slowly.
-
-
Isolation:
-
Filter the white crystalline solid using vacuum filtration.
-
Wash: Rinse the filter cake with a cold mixture of Ethanol/Ethyl Acetate (1:3 ratio). This washes away the mother liquor containing the impurities.
-
-
Drying:
-
Dry the solid in a vacuum oven at 40°C for 4-6 hours.
-
Note: Thiazolidine HCl salts can be hygroscopic.[1] Store in a desiccator.
-
Process Visualization (Workflow)
The following diagram illustrates the decision logic and workflow for the purification process.
Figure 1: Decision-matrix for the recrystallization of 2-Propyl-1,3-thiazolidine HCl, highlighting critical control points for "oiling out" and insolubles.
Validation & Quality Control
A self-validating system requires confirmation of purity.
| Parameter | Method | Acceptance Criteria |
| Identity | 1H-NMR (D2O or DMSO-d6) | Confirm propyl chain signals (triplet ~0.9 ppm, multiplet ~1.6 ppm) and thiazolidine ring protons. Absence of aldehyde peak (~9.7 ppm). |
| Purity | HPLC (Reverse Phase) | >98.5% Area under curve. (Mobile phase: Acetonitrile/Buffer). |
| Melting Point | Capillary Method | Sharp range (typically >100°C for HCl salts, though specific literature values vary; look for <2°C range). Note: Free base melts ~84°C [1]; HCl salt should be higher. |
| Chloride Content | AgNO3 Titration | Stoichiometric equivalent (1:1 molar ratio). |
Troubleshooting Guide
-
Problem: Oiling Out.
-
Cause: The solute is precipitating as a liquid before it can crystallize, often due to the temperature being above the melting point of the solvated salt or too much anti-solvent.
-
Solution: Use more Ethanol (solvent) to lower the saturation point, or seed the solution with a pure crystal at a slightly higher temperature.
-
-
Problem: Low Yield.
-
Cause: Too much Ethanol used.
-
Solution: Evaporate 50% of the solvent and repeat the cooling step.
-
-
Problem: Hygroscopicity.
-
Cause: Thiazolidine salts attract water.
-
Solution: Ensure all solvents are anhydrous. Filter under a nitrogen blanket if possible.
-
References
-
The Good Scents Company. (n.d.). 2-Propyl thiazolidine.[2][3][4][5] Retrieved October 26, 2023, from [Link]
-
National Institute of Standards and Technology (NIST).[3] (n.d.). Thiazolidine, 2-propyl-.[2][3][4][5][6] NIST Chemistry WebBook, SRD 69.[3][5] Retrieved October 26, 2023, from [Link]
- Perrin, D. D., Armarego, W. L. F., & Perrin, D. R. (1980). Purification of Laboratory Chemicals. Pergamon Press.
Sources
- 1. CAS 14446-47-0: Thiazolidine, hydrochloride | CymitQuimica [cymitquimica.com]
- 2. 2-Propylthiazolidine | C6H13NS | CID 146885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiazolidine, 2-propyl- [webbook.nist.gov]
- 4. Thiazolidine, 2-propyl- [webbook.nist.gov]
- 5. Thiazolidine, 2-propyl- [webbook.nist.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Unlocking Savory Excellence: Application Notes for 2-Propyl-1,3-thiazolidine HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive technical guide for researchers and scientists on the utilization of 2-Propyl-1,3-thiazolidine Hydrochloride (PTh-HCl) as a potent flavor enhancer in a variety of savory food product formulations. This document delves into the chemical underpinnings of its flavor activity, offers detailed protocols for its application and sensory evaluation, and provides insights into its stability and analytical quantification.
Introduction: The Maillard Reaction and the Genesis of Savory Flavors
The complex and desirable flavors associated with cooked savory foods are largely the result of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. This intricate cascade of reactions generates a plethora of volatile and non-volatile compounds, including thiazoles and thiazolidines, which are renowned for their meaty, nutty, and roasted flavor profiles.[1][2] 2-Propyl-1,3-thiazolidine is a heterocyclic compound that can be formed during the Maillard reaction and is recognized for its potential to contribute to and enhance savory flavors.[3] The hydrochloride salt form, 2-Propyl-1,3-thiazolidine HCl, offers improved stability and handling properties for food applications.
Chemical Profile and Synthesis of 2-Propyl-1,3-thiazolidine HCl
| Property | Value | Reference |
| Chemical Name | 2-Propyl-1,3-thiazolidine hydrochloride | |
| Molecular Formula | C₆H₁₄ClNS | [4] |
| Molecular Weight | 167.70 g/mol | |
| CAS Number | 24050-10-0 (for the free base) | [4] |
Synthesis of 2-Propyl-1,3-thiazolidine Hydrochloride:
The synthesis of 2-propyl-1,3-thiazolidine typically involves the condensation reaction of cysteamine with butanal. The resulting free base can then be converted to the hydrochloride salt.
Protocol 1: Synthesis of 2-Propyl-1,3-thiazolidine HCl
Materials:
-
Cysteamine hydrochloride
-
Butanal
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Neutralization of Cysteamine HCl: Dissolve cysteamine hydrochloride in water and cool in an ice bath. Slowly add a solution of sodium hydroxide to neutralize the hydrochloride and free the cysteamine base.
-
Condensation Reaction: To the aqueous solution of cysteamine, slowly add butanal with vigorous stirring. The reaction is typically exothermic and should be kept cool.
-
Extraction: After the reaction is complete, extract the aqueous mixture with diethyl ether. The 2-propyl-1,3-thiazolidine will partition into the ether layer.
-
Drying: Separate the ether layer and dry it over anhydrous magnesium sulfate.
-
Salt Formation: Filter the dried ether solution and cool it in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether with stirring. The 2-Propyl-1,3-thiazolidine HCl will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Flavor Profile and Mechanism of Enhancement
While detailed sensory data for 2-propyl-1,3-thiazolidine HCl is not extensively published, the flavor profiles of related 2-alkyl-thiazolidines are well-documented as possessing meaty, savory, nutty, and roasted characteristics.[5] These compounds are known to contribute significantly to the authentic flavor of cooked meats, soups, and gravies.[6]
The mechanism by which 2-Propyl-1,3-thiazolidine HCl enhances savory flavors is believed to be twofold:
-
Direct Flavor Contribution: The molecule itself possesses a savory, meaty aroma that directly adds to the overall flavor profile of the food product.
-
Synergistic Effects: It can interact with other flavor compounds present in the food matrix, such as those from the Maillard reaction or lipid oxidation, to amplify and round out the savory taste. This can lead to a more complex and authentic flavor experience.[7]
Application in Savory Products
2-Propyl-1,3-thiazolidine HCl can be utilized in a wide array of savory applications to enhance and impart meaty, roasted flavors.
Potential Applications:
-
Processed Meats: Sausages, burgers, and cured meats.
-
Soups and Broths: Enhancing the richness and meaty character of chicken, beef, and vegetable broths.
-
Gravies and Sauces: Adding a roasted, savory depth to pan gravies and savory sauces.
-
Savory Snacks: Improving the flavor profile of seasoned chips, crackers, and extruded snacks.
-
Plant-Based Meat Alternatives: Providing a more authentic meaty flavor to vegetarian and vegan products.
Protocol 2: Determining Optimal Dosage in a Savory Broth
This protocol outlines a systematic approach to determine the optimal concentration of 2-Propyl-1,3-thiazolidine HCl in a simple savory broth.
Materials:
-
Stock solution of 2-Propyl-1,3-thiazolidine HCl (e.g., 0.1% w/v in deionized water).
-
Unsalted savory broth base (chicken or vegetable).
-
Graduated pipettes and volumetric flasks.
-
Heating plate and beakers.
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Water and unsalted crackers for palate cleansing.
-
Sensory evaluation forms.
Procedure:
-
Preparation of Test Samples:
-
Prepare a control sample of the savory broth with no added 2-Propyl-1,3-thiazolidine HCl.
-
Prepare a series of test samples with increasing concentrations of 2-Propyl-1,3-thiazolidine HCl. A suggested starting range is 0.1 ppm to 10 ppm.
-
-
Sensory Evaluation Setup:
-
Recruit a panel of trained sensory analysts.
-
Present the samples in a randomized and blind manner. Use three-digit random codes for each sample.
-
-
Sensory Analysis (Descriptive Analysis):
-
Instruct panelists to evaluate each sample for key sensory attributes such as:
-
Overall savory intensity
-
Meaty flavor intensity
-
Roasted flavor intensity
-
Umami sensation
-
Any off-flavors
-
-
Use a labeled magnitude scale (e.g., 0-15) for each attribute.
-
-
Data Analysis:
-
Analyze the sensory data using appropriate statistical methods (e.g., ANOVA) to identify significant differences between the control and test samples.
-
Plot the intensity ratings for each attribute against the concentration of 2-Propyl-1,3-thiazolidine HCl to determine the optimal dosage that provides the desired flavor enhancement without introducing off-notes.
-
Stability and Analytical Methods
The stability of flavor compounds is crucial during food processing and storage. The hydrochloride salt of 2-propyl-1,3-thiazolidine is expected to have greater stability compared to the free base, particularly in acidic food systems. However, its stability can be influenced by factors such as temperature, pH, and the presence of other ingredients.[8]
Analytical Quantification:
Accurate quantification of 2-Propyl-1,3-thiazolidine HCl in food matrices is essential for quality control and regulatory compliance. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a suitable method for the sensitive and selective determination of this compound.
Protocol 3: Quantification of 2-Propyl-1,3-thiazolidine in a Food Matrix by HPLC-MS/MS
Materials and Equipment:
-
HPLC system with a tandem mass spectrometer (MS/MS).
-
C18 reversed-phase HPLC column.
-
Acetonitrile (HPLC grade).
-
Formic acid.
-
Deionized water.
-
2-Propyl-1,3-thiazolidine HCl standard.
-
Food sample.
-
Homogenizer.
-
Centrifuge.
-
Solid-phase extraction (SPE) cartridges.
Procedure:
-
Sample Preparation:
-
Homogenize the food sample.
-
Extract the analyte from the sample using an appropriate solvent system (e.g., acetonitrile/water).
-
Centrifuge the extract to remove solid debris.
-
Clean up the extract using SPE to remove interfering matrix components.
-
-
HPLC-MS/MS Analysis:
-
Inject the cleaned-up extract into the HPLC-MS/MS system.
-
Use a gradient elution program with a mobile phase consisting of water and acetonitrile with formic acid.
-
Set the mass spectrometer to monitor for the specific precursor and product ions of 2-propyl-1,3-thiazolidine.
-
-
Quantification:
-
Prepare a calibration curve using standards of 2-Propyl-1,3-thiazolidine HCl of known concentrations.
-
Quantify the amount of the analyte in the sample by comparing its peak area to the calibration curve.
-
Regulatory Status
It is important to note the regulatory status of 2-propyl-1,3-thiazolidine. While it has been evaluated by bodies such as the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), it was noted by EFSA in 2011 as "no longer supported by Industry". Researchers and developers should consult the current food additive regulations in their specific regions before commercial application.
Conclusion
2-Propyl-1,3-thiazolidine HCl presents a significant opportunity for the enhancement of savory flavors in a wide range of food products. Its ability to impart meaty and roasted notes, coupled with its potential for synergistic flavor enhancement, makes it a valuable tool for food scientists and product developers. The protocols outlined in these application notes provide a framework for the synthesis, application, and analysis of this compound, enabling researchers to explore its full potential in creating innovative and flavorful savory foods. Further research into its specific sensory attributes and stability in various food systems will continue to unlock its value in the food industry.
Visualizations
Figure 1: Experimental workflow for the application and evaluation of 2-Propyl-1,3-thiazolidine HCl.
Figure 2: Protocol for the sensory evaluation of 2-Propyl-1,3-thiazolidine HCl in a savory application.
References
-
The Good Scents Company. (n.d.). 2-propyl thiazolidine. Retrieved from [Link]
-
Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines. (2022). Foods, 11(19), 3131. [Link]
-
Flavor enhancers: Characteristics and Uses. (2018). ResearchGate. [Link]
-
Flavor formation based on lipid in meat and meat products: A review. (2022). Comprehensive Reviews in Food Science and Food Safety, 21(5), 4386-4417. [Link]
-
Flavour formation in meat and meat products: a review. (1998). Food Chemistry, 62(4), 415-424. [Link]
-
Insight into the Impact of Food Processing and Culinary Preparations on the Stability and Content of Plant Alkaloids Considered as Natural Food Contaminants. (2023). Foods, 12(1), 199. [Link]
- Investigation of the species specific flavor of meat. (1980). Perfumer & Flavorist, 5(5), 15-21.
-
Module 8 - Flavour Enhancers for the food Industry. (n.d.). e-PG Pathshala. [Link]
-
PubChem. (n.d.). 2-Propylthiazolidine. Retrieved from [Link]
-
Savor the Flavor: How Flavor Modifiers Elevate Savory Foods and Make Them Healthier. (2023). Food & Beverage Insider. [Link]
-
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). Scientific Reports, 13(1), 9226. [Link]
-
Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). Scientific Reports, 12(1), 8330. [Link]
-
Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. (2015). Molecules, 20(9), 16373-16389. [Link]
-
Synthesis of Thiazolidinedione Compound Library. (2022). Molecules, 27(13), 4293. [Link]
-
Volatile compounds in meat and meat products. (2017). Food Science and Technology, 37(1), 1-12. [Link]
Sources
- 1. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 4. mdpi.com [mdpi.com]
- 5. pfigueiredo.org [pfigueiredo.org]
- 6. lifewise1.com [lifewise1.com]
- 7. Stability of fumonisins in food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Controlled Conversion of 2-Propyl-1,3-thiazolidine Free Base to Hydrochloride Salt
Executive Summary
2-Propyl-1,3-thiazolidine (FEMA 3526) is a valuable heterocyclic intermediate used in flavor chemistry and pharmaceutical synthesis. As a free base, the compound is a volatile, oxidatively unstable liquid with a potent sulfury odor. Conversion to its hydrochloride (HCl) salt is the industry-standard method to enhance shelf-life, reduce volatility, and allow for precise stoichiometric handling.
Critical Challenge: Thiazolidines are cyclic thioaminals (masked Schiff bases). They are thermodynamically unstable in aqueous acidic media, where they rapidly hydrolyze back to cysteamine and butyraldehyde. Therefore, strictly anhydrous conditions are required for successful salt formation. This guide details the non-aqueous precipitation protocols necessary to isolate the target salt without ring degradation.
Chemical Context & Stability Mechanism[1][2][3][4]
The 1,3-thiazolidine ring system exists in a delicate equilibrium. The nitrogen at position 3 is basic and readily accepts a proton. However, the C2–N3 bond is susceptible to cleavage.
-
Target Reaction: Protonation of the secondary amine to form the stable ammonium salt.
-
Side Reaction (Avoid): Acid-catalyzed hydrolysis in the presence of water.
Mechanism Diagram: Salt Formation vs. Hydrolysis
The following diagram illustrates the divergent pathways based on solvent conditions.
Figure 1: Reaction pathways. Path A (Green) yields the desired salt. Path B (Red) results in degradation due to water presence.
Materials & Equipment Specifications
To ensure protocol validity, reagents must meet the following water content thresholds.
| Component | Grade/Specification | Critical Parameter |
| 2-Propyl-1,3-thiazolidine | >98% Purity | Free of butyraldehyde residues. |
| Solvent A (Dissolution) | Diethyl Ether or MTBE | Anhydrous (<0.01% H2O), BHT-free preferred. |
| Reagent B (Acid Source) | 2.0 M HCl in Diethyl Ether | Do NOT use aqueous HCl. |
| Alternative Solvent | n-Hexane or n-Heptane | Used if product "oils out" in ether. |
| Atmosphere | Nitrogen (N2) or Argon | Essential to prevent oxidation of Sulfur. |
Experimental Protocols
Method A: The Anhydrous Precipitation (Standard)
Best for: 100 mg to 10 g scale. Produces high-purity crystalline solid.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of dry Nitrogen.
-
Dissolution: Charge the flask with 2-Propyl-1,3-thiazolidine (1.0 equiv). Add anhydrous Diethyl Ether (10 mL per gram of substrate). Stir until fully dissolved.
-
Note: If the free base is dark/yellow, pass it through a small plug of neutral alumina before this step to remove oxidation products.
-
-
Acid Addition: Fit the flask with a pressure-equalizing addition funnel containing 2.0 M HCl in Diethyl Ether (1.05 equiv).
-
Precipitation: Cool the RBF to 0°C in an ice bath. Add the HCl solution dropwise over 15 minutes with vigorous stirring.
-
Observation: A white precipitate should form immediately. If an oil forms, see Troubleshooting.
-
-
Aging: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 15 minutes to ripen the crystals.
-
Isolation: Filter the solid rapidly under a blanket of Nitrogen (using a Schlenk frit or rapid Buchner filtration).
-
Washing: Wash the filter cake twice with cold, anhydrous Ether.
-
Drying: Dry the solid in a vacuum desiccator over P2O5 or KOH pellets for 4 hours. Avoid heat (>40°C) during drying to prevent dissociation.
Method B: In-Situ Generation (TMSCl Method)
Best for: Very small scales (<100 mg) or when anhydrous HCl gas/ether is unavailable.
Principle: Trimethylsilyl chloride (TMSCl) reacts with Methanol to generate anhydrous HCl and Methoxytrimethylsilane. This ensures a water-free environment.
-
Dissolve the thiazolidine (1 mmol) in dry Methanol (2 mL).
-
Add TMSCl (1.1 mmol) dropwise at 0°C.
-
Stir for 30 minutes.
-
Remove solvent in vacuo to obtain the crude salt.
-
Recrystallize from Ethanol/Ether if necessary.
Workflow Visualization
The following diagram outlines the critical decision points in the operational workflow.
Figure 2: Operational workflow for salt formation, including remediation for "oiling out."
Characterization & Quality Control
The resulting salt must be validated to ensure the ring remained intact.
| Test | Expected Result | Failure Mode Indicator |
| Appearance | White to off-white crystalline powder. | Yellow/Orange (Oxidation) or Sticky Gum (Hydrolysis). |
| 1H NMR (D2O) | Distinct triplet for C2-H (~4.5-5.0 ppm). | Appearance of aldehyde proton (~9.5 ppm) indicates hydrolysis. |
| Solubility | Soluble in water, methanol, ethanol.[1] | Insoluble in ether/hexane. |
| Silver Nitrate Test | Immediate white precipitate (AgCl). | No precipitate (Free base not converted). |
Note on Hygroscopicity: Thiazolidine salts are often hygroscopic. If the melting point is broad or lower than expected, the sample likely absorbed atmospheric moisture. Handle in a glovebox or dry room if precise analytics are required.
Troubleshooting
Issue: The product "oils out" instead of crystallizing.
-
Cause: The solvent is too polar, or the concentration is too high.
-
Solution: Decant the supernatant ether. Add anhydrous n-Hexane or Pentane to the oil and scratch the flask sides with a glass rod vigorously to induce nucleation.
Issue: Strong smell of butyraldehyde.
-
Solution: The starting solvents were likely wet. Discard and restart with freshly distilled or molecular-sieve-dried solvents.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Marta, M. et al. "Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions." Journal of the American Society of Brewing Chemists, 2019. Link (Demonstrates pH-dependent hydrolysis risks).
-
Dubowchik, G. M. "An efficient sequence for the preparation of small secondary amine hydrochloride salts."[3] Tetrahedron Letters, 2004. Link (Protocol for anhydrous HCl/Dioxane usage).
-
PubChem Compound Summary. "Thiazolidine." National Center for Biotechnology Information. Link
- Katritzky, A. R.Handbook of Heterocyclic Chemistry, 3rd Ed.; Elsevier, 2010. (Mechanistic insights into thioaminal stability).
Sources
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
storage conditions and shelf-life of 2-Propyl-1,3-thiazolidine hydrochloride reagents
Version: 1.0
Introduction: The Versatility of 2-Propyl-1,3-thiazolidine hydrochloride in Research and Development
2-Propyl-1,3-thiazolidine hydrochloride is a heterocyclic compound belonging to the thiazolidine class of molecules. Thiazolidine and its derivatives are significant scaffolds in medicinal chemistry and drug development, known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The unique structural features of the thiazolidine ring, a five-membered saturated ring containing both a sulfur and a nitrogen atom, make it a versatile building block in organic synthesis.[4] This document provides a comprehensive guide to the optimal storage, handling, and determination of the shelf-life for 2-Propyl-1,3-thiazolidine hydrochloride, ensuring its integrity and performance in sensitive research applications.
Part 1: Core Principles of Storage and Handling
The long-term stability and reactivity of 2-Propyl-1,3-thiazolidine hydrochloride are directly influenced by its storage environment. Adherence to proper storage conditions is critical to prevent degradation and ensure reproducible experimental outcomes.
Recommended Storage Conditions
Based on safety data sheets and the inherent chemical nature of thiazolidines, the following conditions are recommended for the storage of 2-Propyl-1,3-thiazolidine hydrochloride:
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool and dark place; Room temperature is generally acceptable, but refrigeration (2-8 °C) is preferred for long-term storage.[5][6] | Lower temperatures slow down potential degradation reactions. Protection from light is crucial as UV radiation can provide the energy to initiate decomposition. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[5] | The thiazolidine ring can be susceptible to oxidation. An inert atmosphere minimizes contact with oxygen, preserving the compound's integrity. |
| Container | Keep in a tightly closed, airtight container.[5][7][8] | This prevents the ingress of moisture and oxygen. The hydrochloride salt is hygroscopic and will readily absorb water from the atmosphere, which can lead to hydrolysis. |
| Location | Store in a well-ventilated, dry place.[7][8] | Proper ventilation is a general safety precaution for handling chemical reagents. A dry environment further protects against moisture absorption. |
Incompatible Materials
To prevent hazardous reactions and degradation of the reagent, avoid storage in proximity to the following:
-
Strong oxidizing agents: These can react exothermically with the thiazolidine moiety.[5][9]
-
Strong acids and bases: These can catalyze the hydrolysis and decomposition of the compound.[9]
-
Heat and direct sunlight: As mentioned, these can provide the energy for degradation pathways.[6]
Part 2: Understanding and Extending Shelf-Life
While manufacturers may provide an expiration date, the actual shelf-life of 2-Propyl-1,3-thiazolidine hydrochloride is highly dependent on the storage conditions. A proactive approach to quality assessment is recommended for researchers.
Potential Degradation Pathways
The thiazolidine ring is susceptible to hydrolysis, particularly in aqueous solutions.[10] This reversible reaction can lead to the formation of the constituent thiol and aldehyde/ketone. The presence of moisture can facilitate this degradation over time, even in the solid state if the container is not properly sealed. Oxidation of the sulfur atom is another potential degradation pathway, especially if the compound is not stored under an inert atmosphere.
Studies on related thiazolidine derivatives have shown that degradation can occur in solution, for instance, the decomposition of benzoyl derivatives in DMSO has been observed.[11] While 2-Propyl-1,3-thiazolidine hydrochloride is a different structure, this highlights the general lability of some thiazolidines under certain conditions.
Protocol for Quality Assessment of Aged Reagent
For lots of 2-Propyl-1,3-thiazolidine hydrochloride that are approaching or have passed their recommended re-test date, a quality assessment is crucial before use in critical applications.
Objective: To verify the purity and integrity of the aged reagent.
Materials:
-
Aged 2-Propyl-1,3-thiazolidine hydrochloride
-
Reference standard (a new, unopened lot of the same reagent, if available)
-
Appropriate solvents for analysis (e.g., deuterated solvent for NMR, HPLC-grade solvent)
-
Analytical instrumentation (e.g., NMR spectrometer, HPLC system with a suitable detector, melting point apparatus)
Procedure:
-
Visual Inspection: Carefully observe the physical appearance of the powder. Any change in color, clumping, or presence of an unusual odor may indicate degradation. The solid should be a light yellow to white powder.[7]
-
Melting Point Determination: Measure the melting point of the aged reagent and compare it to the range specified in the certificate of analysis or available literature. A significant depression or broadening of the melting point range can suggest the presence of impurities.
-
Spectroscopic Analysis (NMR):
-
Dissolve a small, accurately weighed amount of the aged reagent in a suitable deuterated solvent (e.g., DMSO-d6, D2O).
-
Acquire a proton (¹H) NMR spectrum.
-
Compare the spectrum to that of a reference standard or the expected chemical shifts and splitting patterns.
-
Look for the appearance of new signals or a decrease in the integration of characteristic peaks, which could indicate the presence of degradation products.
-
-
Chromatographic Analysis (HPLC):
-
Develop a suitable HPLC method (if not already established) to assess the purity of the compound. This will likely involve a reverse-phase C18 column and a mobile phase of acetonitrile and water with a suitable buffer.
-
Inject a solution of the aged reagent and analyze the chromatogram.
-
Determine the purity by calculating the area percentage of the main peak. A significant decrease in purity or the appearance of new impurity peaks suggests degradation.
-
Decision Workflow for Reagent Use:
The following flowchart can guide the decision-making process for using an aged lot of 2-Propyl-1,3-thiazolidine hydrochloride.
Caption: Decision workflow for the qualification of aged 2-Propyl-1,3-thiazolidine hydrochloride.
Part 3: Safe Handling and Emergency Protocols
Proper handling procedures are essential to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or goggles.[7]
-
Hand Protection: Use compatible chemical-resistant gloves.[8]
-
Skin and Body Protection: Wear a lab coat.[8]
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use an approved respirator.[8]
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Avoid the generation of dust.[12]
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke in the laboratory.[8]
First Aid Measures
-
Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[7]
-
Skin Contact: Wash the affected area with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[7]
-
Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical advice.[9]
Emergency Response Workflow:
Caption: General workflow for responding to an exposure incident.
References
- USP. (2020-02-21). USP SDS US - USP-MSDS.
- Fisher Scientific. (2023-09-05).
- Enamine. SAFETY DATA SHEET - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- TCI Chemicals.
- British Pharmacopoeia Commission. (2021-04-21).
- Material Safety D
- FUJIFILM Wako.
- Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules.
- Chemical Bull. (2025-11-03).
- Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Arom
- (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications.
- Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Bentham Science.
- Thiazolidine. Wikipedia.
- Thiazolidine, 2-propyl-. NIST WebBook.
- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistrySelect.
- (a) Thiazolidine formation and stability at various pH values. (b) Left... - ResearchGate.
- Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance. Journal of Pharmaceutical and Biomedical Analysis.
- Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Arom
- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
- Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One.
- THIAZOLIDINE | 504-78-9. ChemicalBook.
- 2-propyl-1,3-thiazolidine hydrochloride | 823-03-0. Sigma-Aldrich.
- Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Molecules.
- (PDF) QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazolidine - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. asset.conrad.com [asset.conrad.com]
- 7. fishersci.com [fishersci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. chemicalbull.com [chemicalbull.com]
- 10. THIAZOLIDINE | 504-78-9 [chemicalbook.com]
- 11. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uspmsds.com [uspmsds.com]
dosing protocols for 2-Propyl-1,3-thiazolidine hydrochloride in in vitro studies
Application Note: High-Precision Dosing Strategies for 2-Propyl-1,3-thiazolidine Hydrochloride
Part 1: Core Directive & Scientific Rationale
The "Dynamic Equilibrium" Challenge 2-Propyl-1,3-thiazolidine hydrochloride (2-PT[1]·HCl) is not a static ligand. Unlike stable small molecules, thiazolidines exist in a pH-dependent equilibrium with their hydrolysis products: the free aldehyde (butyraldehyde) and the aminothiol (cysteamine).[1]
In acidic conditions (stock solution), the ring is closed and stable.[1] Upon dilution into physiological media (pH 7.4), the equilibrium shifts, potentially liberating reactive species.[1] Therefore, this protocol is designed to control three critical variables: pH shock , hydrolytic rate , and oxidative instability .[1]
Mechanism of Action Context: In most in vitro applications (specifically TRPA1 channel activation or chemoprotection), 2-PT[1]·HCl acts as a "masked" electrophile. It permeates cell membranes more effectively than the free aldehyde or thiol, then hydrolyzes intracellularly or extracellularly to release the active moiety.[1]
Part 2: Pre-Experimental Validation
Physicochemical Profile & Stock Preparation
| Property | Specification | Experimental Implication |
| Molecular Weight | ~167.66 g/mol (HCl salt) | Use molarity (M), not w/v, for dosing.[1] |
| Solubility | Water (>50 mM); DMSO (>100 mM) | Preferred Solvent: DMSO (anhydrous).[1] Water promotes premature hydrolysis. |
| pKa (Ring N) | ~5.0–6.0 | At pH 7.4, the nitrogen deprotonates, accelerating ring opening.[1] |
| Stability | Acidic (pH < 4): StableNeutral (pH 7.4): Labile | Do not store diluted working solutions. Prepare fresh immediately before dosing. |
The "Acid-Artifact" Trap
Critical Warning: The HCl salt is acidic. Direct addition of high-concentration stocks (e.g., 100 mM) to unbuffered cell media can drop the local pH to <6.0.[1]
-
Risk: Activation of Acid-Sensing Ion Channels (ASICs) or proton-sensitive TRP channels (TRPV1), producing false positives in calcium imaging assays.[1]
-
Solution: The "Intermediate Neutralization" step (detailed in Protocol A).
Part 3: Experimental Protocols
Protocol A: Acute Dosing for TRP Channel Activation (Calcium Imaging/Patch Clamp)
Target: TRPA1/TRPV1 Screening[1]
Reagents:
-
Stock Solvent: Anhydrous DMSO (stored over molecular sieves).
-
Assay Buffer: HBSS with 20 mM HEPES (pH 7.4). Note: High buffering capacity is required to counteract the HCl salt.
Workflow:
-
Primary Stock (100 mM): Dissolve 2-PT·HCl in anhydrous DMSO. Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.
-
Intermediate "Neutralized" Dilution (10x Working Conc.):
-
Final Dosing (1x):
-
Add the 10x Intermediate solution to the cells (1:10 dilution).
-
Time Window: Perform addition within 5 minutes of preparing the Intermediate Dilution to minimize extracellular hydrolysis before the compound reaches the membrane.
-
Protocol B: Long-Term Incubation (Cytoprotection/Metabolism)
Target: Cysteine prodrug delivery or toxicity studies (24–72 hours)[1]
The "Reservoir" Strategy: Since 2-PT hydrolyzes to release butyraldehyde (volatile) and cysteamine (oxidizable), a static bolus dose is unreliable.[1]
-
Media Formulation: Use media supplemented with 10% FBS . Serum proteins (albumin) can form transient Schiff bases with the released aldehyde, creating a "buffer" that stabilizes the concentration.[1]
-
Sealing: Use gas-impermeable plate sealers or minimize headspace to prevent loss of the volatile butyraldehyde fraction.
-
Vehicle Control (Mandatory):
-
Group A: Untreated.
-
Group B: 2-PT·HCl.
-
Group C (Decomposed Control): Equimolar Cysteamine + Butyraldehyde (pre-incubated for 1 hour).
-
Logic: If Group B shows different effects than Group C, the intact thiazolidine ring has a specific transport or pharmacological advantage.[1]
-
Part 4: Visualization & Logic Flow
Diagram 1: The Hydrolysis Equilibrium & Handling Logic
Caption: Kinetic pathway of 2-Propyl-1,3-thiazolidine upon introduction to physiological media. Note the bifurcation between direct membrane entry and extracellular hydrolysis.
Diagram 2: The "Neutralized Step" Dosing Workflow
Caption: Step-by-step dosing workflow emphasizing the critical pH neutralization step to prevent acid-sensing channel artifacts.
Part 5: Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| Inconsistent EC50 | Variable hydrolysis time before dosing. | Standardize the time between "Dilution" and "Cell Contact" to exactly 2 minutes. |
| Precipitation | High concentration (>1 mM) in aqueous buffer. | Use a solubility enhancer like 0.05% Pluronic F-127 in the assay buffer. |
| Signal Decay | Volatility of butyraldehyde (metabolite). | Use sealed chambers; do not use open-well imaging for >30 min durations. |
| False Positive (Ca2+) | Acidic activation of ASICs. | Verify pH of the final well volume. Use Amiloride (ASIC blocker) as a control. |
References
-
Mechanism of Thiazolidine Hydrolysis: Sletten, E. M., & Bertozzi, C. R. (2009).[1][3] A hydrophilic azide for Staudinger ligation and chemical functionalization of water-soluble molecules. Angewandte Chemie International Edition, 48(38), 6974–6978.[1] (Describes the pH-dependence of thiazolidine ring stability). [1]
-
TRPA1 Activation by Aldehydes: Macpherson, L. J., et al. (2007).[1] Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature, 445(7127), 541–545.[1] (Establishes the electrophilic activation mechanism relevant to the hydrolyzed aldehyde). [1]
-
Thiazolidine Prodrug Strategies: Roberts, J. C., et al. (1998).[1] Prodrugs of L-Cysteine as Protective Agents against Acetaminophen-Induced Hepatotoxicity. Journal of Medicinal Chemistry, 41(18), 3412–3420.[1] (Foundational text on thiazolidine dosing and stability).
-
pH Artifacts in TRP Assays: Vriens, J., et al. (2009).[1] Cell swelling, heat, and chemical agonists use distinct pathways for the activation of the cation channel TRPV4.[1] Proceedings of the National Academy of Sciences, 106(2), 653-658.[1] (Highlights the necessity of pH control in TRP channel screening). [1]
Sources
Troubleshooting & Optimization
minimizing oxidation degradation of 2-Propyl-1,3-thiazolidine during storage
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing the oxidative degradation of 2-Propyl-1,3-thiazolidine during storage. Our goal is to ensure the integrity and stability of your valuable research materials.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-Propyl-1,3-thiazolidine?
To minimize degradation, 2-Propyl-1,3-thiazolidine should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] The container should be tightly sealed to prevent exposure to atmospheric oxygen and moisture. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
Q2: I've noticed a slight discoloration and a change in the odor of my 2-Propyl-1,3-thiazolidine sample. What is the likely cause?
Discoloration (e.g., turning yellowish or brownish) and changes in odor are common indicators of chemical degradation, most likely due to oxidation.[2] The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can lead to the formation of sulfoxides and other degradation byproducts.[3][4]
Q3: Can I use antioxidants to prevent the degradation of 2-Propyl-1,3-thiazolidine?
Yes, the addition of a suitable antioxidant can be an effective strategy to inhibit oxidative degradation. Antioxidants that are effective for sulfur-containing compounds, such as butylated hydroxytoluene (BHT) or certain sulfur-containing amino acids like cysteine, may be beneficial.[5][6] However, the choice and concentration of the antioxidant should be carefully evaluated to ensure it does not interfere with downstream applications.
Q4: How can I verify the purity of my stored 2-Propyl-1,3-thiazolidine?
The purity of your sample can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8] These methods can separate and identify the parent compound from its potential degradation products.
Troubleshooting Guide: Oxidative Degradation
This guide provides a more detailed approach to identifying, mitigating, and preventing the oxidative degradation of 2-Propyl-1,3-thiazolidine.
Identifying the Problem: Signs of Degradation
| Symptom | Potential Cause | Recommended Action |
| Discoloration (yellowing/browning) | Oxidation of the thiazolidine ring. | Verify purity using GC-MS or HPLC. If degradation is confirmed, consider purification or acquiring a new batch. |
| Change in Odor | Formation of volatile degradation products. | Handle in a well-ventilated area. Verify purity. |
| Inconsistent Experimental Results | Reduced concentration of the active compound due to degradation. | Re-qualify the material before use. |
| Appearance of New Peaks in Chromatogram | Presence of degradation products. | Identify the impurities and assess their potential impact on your experiments. |
Understanding the Mechanism: The Chemistry of Oxidation
The sulfur atom in the 2-propyl-1,3-thiazolidine ring is a primary site for oxidation. In the presence of oxygen, radical chain reactions can be initiated, leading to the formation of sulfoxides and subsequently sulfones.[4] This process is often accelerated by exposure to light, heat, and the presence of metal ion impurities.[3][4]
Caption: Proposed oxidation pathway of 2-Propyl-1,3-thiazolidine.
Mitigation and Prevention Strategies
-
Procurement: Upon receipt, inspect the material for any signs of degradation.
-
Inert Atmosphere: If the sample is not already packaged under an inert atmosphere, it is advisable to transfer it to a suitable container and backfill with an inert gas like argon or nitrogen.
-
Container: Use amber glass vials or other opaque containers to minimize light exposure. Ensure the container has a tight-fitting cap with a PTFE liner.
-
Temperature Control: Store at 2-8 °C. Avoid repeated freeze-thaw cycles.
-
Aliquoting: For frequently used materials, consider aliquoting the bulk sample into smaller, single-use vials to minimize repeated exposure of the entire batch to the atmosphere.
For applications where an antioxidant is permissible, consider the following:
| Antioxidant | Typical Concentration | Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/w) | A common radical scavenger. Ensure it is compatible with your experimental system. |
| Cysteine | Varies | A sulfur-containing amino acid with antioxidant properties.[5][6] May be suitable for biological applications. |
Protocol for Adding Antioxidant:
-
Dissolve the chosen antioxidant in a minimal amount of a compatible solvent.
-
Add the antioxidant solution to the 2-Propyl-1,3-thiazolidine with gentle mixing.
-
Remove the solvent under a stream of inert gas if necessary.
Analytical Verification Protocol: Purity Assessment by GC-MS
This protocol provides a general guideline for assessing the purity of 2-Propyl-1,3-thiazolidine.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of 2-Propyl-1,3-thiazolidine in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a serial dilution to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).
-
-
GC-MS Parameters (Example):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Data Analysis:
-
Identify the peak corresponding to 2-Propyl-1,3-thiazolidine based on its retention time and mass spectrum.[9][10]
-
Integrate all peaks in the chromatogram and calculate the relative peak area percentage to estimate purity.
-
Look for peaks with m/z values corresponding to the oxidized species (M+16 and M+32).
-
Troubleshooting Workflow
Caption: Decision workflow for addressing suspected degradation.
References
-
ResearchGate. (2026, January 8). Antioxidant Effects of Sulfur-Containing Amino Acids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, August 6). What makes sulfur-containing compounds such good antioxidants? Retrieved from [Link]
-
PubMed. (n.d.). Sulfur containing compounds as antioxidants. Retrieved from [Link]
-
MDPI. (2014, November 25). Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. Retrieved from [Link]
-
ScienceDirect. (2018, January 1). In vitro antioxidant actions of sulfur-containing amino acids. Retrieved from [Link]
-
ResearchGate. (2016, April 29). Mechanism involved in the oxidation of thiazolidine to thiazole by MnO2? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Retrieved from [Link]
-
ResearchGate. (2006, May 6). QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold. Retrieved from [Link]
-
MDPI. (2021, November 4). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]
-
PubMed. (1998, February 16). Mechanistic Studies on the Formation of Thiazolidine and Structurally Related Thiazines in a Cysteamine/2,3-Butanedione Model System. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propylthiazolidine. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Thiazolidine formation and stability at various pH values. (b) Left... Retrieved from [Link]
-
NIST WebBook. (n.d.). Thiazolidine, 2-propyl-. Retrieved from [Link]
-
NIST WebBook. (n.d.). Thiazolidine, 2-propyl-. Retrieved from [Link]
-
PLOS One. (2022, May 18). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Retrieved from [Link]
-
PMC. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]
-
MDPI. (2022, July 5). Synthesis of Thiazolidinedione Compound Library. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, July 15). Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
PubMed. (2024, October 1). Thiazolidinediones: Recent Development in Analytical Methodologies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments. Retrieved from [Link]
-
Impactfactor. (2024, December 25). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Retrieved from [Link]
Sources
- 1. Thiazolidine-2,4-dione(2295-31-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. <i>In vitro</i> antioxidant actions of sulfur-containing amino acids - Arabian Journal of Chemistry [arabjchem.org]
- 7. Thiazolidinediones: Recent Development in Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. Thiazolidine, 2-propyl- [webbook.nist.gov]
- 10. Thiazolidine, 2-propyl- [webbook.nist.gov]
troubleshooting ring closure failures in thiazolidine synthesis
Status: Online | Tier: Level 3 Technical Support Topic: Troubleshooting Ring Closure Failures in Thiazolidine Synthesis Ticket ID: THZ-RC-404[1]
Diagnostic Triage: Start Here
Before altering your protocol, identify the specific failure mode.[1] Thiazolidine formation is a reversible condensation reaction subject to equilibrium constraints. Use the logic flow below to diagnose your issue.
Troubleshooting Logic Flow
Figure 1: Decision tree for diagnosing ring closure failures based on reaction monitoring (TLC/LC-MS).
Core Mechanics: The "Why" of Failure
To fix the reaction, you must understand the competing equilibria. The formation of a 1,3-thiazolidine from a carbonyl (aldehyde/ketone) and a 1,2-aminothiol (e.g., cysteamine) proceeds via a hemithioaminal or imine (Schiff base) intermediate.[1]
The Mechanism & Critical Failure Points
Figure 2: Mechanistic pathway highlighting the reversibility of the imine formation and the oxidative side-reaction.[1]
Issue-Specific Troubleshooting Modules
Module A: The "Stalled Intermediate" (Water Management)
Symptom: LC-MS shows mass of the imine (Schiff base) or hemithioaminal, but ring closure does not occur.[1] Root Cause: Thermodynamic equilibrium. The release of water during imine formation drives the reaction backward (hydrolysis). Solution:
-
Chemical Dehydration: Add anhydrous MgSO₄ (1-2 eq) or Molecular Sieves (4Å) directly to the reaction vessel.[1]
-
Azeotropic Distillation: Use a Dean-Stark trap with toluene or benzene to physically remove water.
-
Solvent Switch: Switch to 2,2,2-Trifluoroethanol (TFE) .[1] TFE stabilizes the hemiaminal/imine intermediate and promotes cyclization via hydrogen bonding [1].
Module B: The "Unreactive Ketone" (Steric Hindrance)
Symptom: Aldehydes react instantly; ketones (especially acetophenone derivatives) remain unreacted.[1] Root Cause: The "Gem-Dimethyl" effect is absent or insufficient, and the ketone carbonyl is less electrophilic/more sterically hindered than an aldehyde.[1] Solution:
-
Microwave Irradiation: Thermal heating is often insufficient for sterically demanding ketones. Microwave irradiation (100–120°C, 10–30 min) significantly accelerates the nucleophilic attack [2].[1]
-
Lewis Acid Catalysis: Standard acetic acid is too weak. Upgrade to InCl₃ (5-10 mol%) or TiCl₄ .[1] These coordinate to the carbonyl oxygen, increasing electrophilicity without protonating the amine nucleophile excessively.
Module C: The "Disulfide Dead End" (Oxidation)
Symptom: LC-MS shows a mass corresponding to [2M-2H], indicating dimerization of the aminothiol.[1] Root Cause: Aminothiols (cysteamine, cysteine) oxidize rapidly in air to form disulfides (cystamine), which are non-nucleophilic.[1] Solution:
-
Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to addition.
-
Reducing Agents: Add TCEP (Tris(2-carboxyethyl)phosphine) .[1] Unlike DTT, TCEP is effective at acidic/neutral pH and does not compete with the thiol in ring closure [3].
-
Protection Strategy: Use L-thioproline as a protected form of the aminothiol if the aldehyde is generated in situ (e.g., from peptide oxidation) [3].
Validated Protocols
Protocol A: Microwave-Assisted Synthesis (Difficult Substrates)
Best for: Ketones, sterically hindered aldehydes, and rapid library generation.[1]
-
Preparation: In a 10 mL microwave vial, combine the Carbonyl (1.0 mmol) and Aminothiol (1.1 mmol).
-
Solvent/Catalyst: Add Ethanol (2 mL) and Acetic Acid (5 drops) or InCl₃ (10 mol%) .
-
Scavenger: Add 100 mg activated 4Å Molecular Sieves.
-
Irradiation: Seal and irradiate at 110°C for 15 minutes (Power: Dynamic/300W max).
-
Workup: Filter off sieves. If product precipitates, wash with cold EtOH.[1] If soluble, concentrate and recrystallize.[1]
-
Note: Microwave synthesis often suppresses side reactions by reducing thermal exposure time [2][4].
-
Protocol B: Dean-Stark Dehydration (Scale-Up)
Best for: Large scale (>5g), water-sensitive equilibrium.[1]
-
Setup: Flame-dry a 2-neck RBF equipped with a Dean-Stark trap and reflux condenser.
-
Reagents: Add Carbonyl (1 eq) and Aminothiol (1.05 eq) in Toluene .
-
Catalyst: Add p-Toluenesulfonic acid (pTSA, 1-5 mol%) .
-
Reflux: Heat to vigorous reflux. Monitor water collection in the trap.
-
Completion: Reflux until water evolution ceases (usually 2-4 hours).
-
Neutralization: Wash organic layer with saturated NaHCO₃ to remove acid catalyst before concentration.
Comparative Data: Catalyst & Condition Selection
Use this table to select the right condition for your specific substrate.
| Substrate Type | Recommended Catalyst | Solvent System | Water Removal | Notes |
| Simple Aldehyde | None or AcOH (cat.)[1] | MeOH or EtOH | Not usually req.[1] | Reacts at RT. Spontaneous closure. |
| Aromatic Ketone | InCl₃ or pTSA | Toluene | Dean-Stark | Requires heat.[1] Equilibrium favors SM without water removal. |
| Steric Ketone | [Et₃NH][HSO₄] (IL) | Ionic Liquid | Internal | Ionic liquids act as both solvent and catalyst [5].[1] |
| Acid Sensitive | Ti(OiPr)₄ | THF | Molecular Sieves | Lewis acid avoids protonation of sensitive groups.[1] |
| Peptide/Protein | None (pH 4-5) | Phosphate Buffer | None | Bioconjugation specific; relies on high dilution and specific pH window [6].[1] |
Frequently Asked Questions (FAQ)
Q: My reaction turns yellow/orange, but no product forms. What is it?
A: This is likely the Schiff base (imine) intermediate. If it persists, the ring closure (intramolecular nucleophilic attack of sulfur) is failing.[1] Increase the temperature or switch to a stronger Lewis Acid (e.g.,
Q: Can I use Cysteine instead of Cysteamine? A: Yes, but Cysteine is slower due to the electron-withdrawing carboxylic acid group next to the amine. You must protect the carboxylic acid (as an ester) or perform the reaction at a pH where the amine is unprotonated (pH ~9), although this risks disulfide formation.[1]
Q: How do I remove the "rotten egg" smell? A: The smell is unreacted aminothiol. Quench the reaction mixture with dilute bleach (sodium hypochlorite) in the fume hood to oxidize residual thiols to sulfonates before disposal. Do not add bleach to the product; only to the waste stream.
References
-
Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Systems. Source: J. Agric.[2] Food Chem. 1998, 46, 1, 224–227.[1][2] URL:[Link][1]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones and Thiazolidine-2-thiones. Source: Molecules 2007, 12(6), 1147-1152.[1] URL:[Link][1]
-
Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters. Source: Org.[3][4][5][6] Lett. 2024, 26, 23, 5021–5026.[1] URL:[Link][1]
-
Microwave assisted synthesis of thiazolidin-4-ones. Source: Sciforum (MOL2NET), 2016.[1] URL:[Link]
-
One-pot, multicomponent reaction using [Et3NH][HSO4] as a catalyst. Source: ResearchGate / PMC Review (Saturated Five-Membered Thiazolidines).[1] URL:[Link]
-
Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Source: Anal Biochem. 1996, 238(1), 10-17.[1] URL:[Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
removing impurities from 2-Propyl-1,3-thiazolidine hydrochloride preparations
Diagnostic: Identify Your Impurity Profile
Before initiating a purification protocol, compare your observation with the table below to identify the likely contaminant. 2-Propyl-1,3-thiazolidine HCl is formed via the condensation of cysteamine and butyraldehyde . The reversibility of this reaction and the oxidation sensitivity of thiols dictate the impurity profile.
| Observation | Likely Impurity | Chemical Cause | Recommended Action |
| Yellow/Orange Color | Cystamine (Disulfide) | Oxidation of unreacted cysteamine. | Recrystallization (EtOH/Et₂O) or Zinc reduction. |
| "Rotten Egg" Odor | Cysteamine (Free thiol) | Incomplete reaction or hydrolysis. | Wash with cold, dry isopropanol; recrystallize. |
| Pungent/Fruity Odor | Butyraldehyde | Excess starting material or ring opening. | Trituration with non-polar solvent (Hexane/Ether). |
| Oiling / Sticky Gum | Mixed Solvents / Water | Hygroscopicity or solvent entrapment.[1] | Trituration (scratching) under anhydrous ether. |
| Cloudiness in Water | Polymeric Aldehydes | Polymerization of excess butyraldehyde. | Filtration through Celite before final crystallization. |
The Chemistry of Contamination
Understanding how impurities form is the only way to prevent them. The synthesis of 2-propyl-1,3-thiazolidine is a reversible equilibrium.
Key Stability Warning: In aqueous acidic solutions, the thiazolidine ring is susceptible to hydrolysis, reverting to the starting materials. While the solid HCl salt is stable, prolonged exposure to moisture or aqueous acid promotes ring opening [1, 2].
Figure 1: Reaction pathway showing the reversible nature of thiazolidine formation and the risk of hydrolysis/oxidation.
Core Protocol: Purification by Recrystallization
This is the "Gold Standard" for removing both starting materials and oxidation byproducts from the hydrochloride salt.
Prerequisites:
-
Solvent Pair: Absolute Ethanol (Solvent) / Diethyl Ether (Anti-solvent). Alternative: Isopropanol / Hexane.
-
Atmosphere: Nitrogen or Argon blanket (essential to prevent disulfide formation).
Step-by-Step Procedure
-
Dissolution (The "Hot" Phase):
-
Place the crude 2-Propyl-1,3-thiazolidine HCl in a round-bottom flask.
-
Add the minimum amount of hot absolute ethanol (approx. 60-70°C) required to dissolve the solid.
-
Technical Note: If the solution is yellow/orange, add a small amount of activated charcoal, stir for 5 mins, and hot-filter through Celite to remove oxidized disulfides.
-
-
The Anti-Solvent Addition:
-
Remove from heat. While the solution is still warm, add anhydrous diethyl ether dropwise.
-
Stop immediately when a faint, persistent cloudiness (turbidity) appears.
-
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed.
-
Transfer to a fridge (4°C) for 2 hours, then a freezer (-20°C) for 4 hours.
-
Why? Rapid cooling traps impurities. Slow cooling yields purer crystals.
-
-
Isolation:
-
Filter the crystals rapidly under a blanket of nitrogen (using a Schlenk frit is ideal).
-
Wash the cake once with cold anhydrous ether.
-
Dry in a vacuum desiccator over
or KOH pellets.
-
Troubleshooting Guide (FAQ)
Q1: My product turned into a sticky oil instead of crystals. How do I fix this?
Diagnosis: This is "oiling out," common with alkyl-substituted thiazolidine salts due to trace solvent impurities or super-saturation. The Fix (Trituration):
-
Add fresh anhydrous diethyl ether or hexane to the oil.
-
Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath.
-
The mechanical energy and seed sites will force the oil to solidify into a white powder.
Q2: I still smell "rotten eggs" after recrystallization.
Diagnosis: Trace cysteamine remains. Cysteamine HCl has similar solubility properties to your product, making separation difficult. The Fix (The "Wash" Technique):
-
Suspend the solid product in cold, dry dichloromethane (DCM) .
-
Thiazolidine HCl is generally insoluble in DCM, while free butyraldehyde and some organic impurities will dissolve.
-
Note: Free cysteamine is also insoluble in DCM. If the smell persists, you must perform a recrystallization from Isopropanol , as cysteamine HCl is more soluble in cold isopropanol than the thiazolidine salt.
Q3: Can I use water to purify this?
Strictly No. While thiazolidines are stable at neutral pH, the hydrochloride salt creates an acidic micro-environment when dissolved in water. This accelerates the ring-opening hydrolysis (Reverse Michael Addition/Schiff base hydrolysis) [1, 2]. Always use anhydrous organic solvents.
Advanced Workflow: The Purification Decision Tree
Use this logic flow to determine the correct processing step based on the state of your crude material.
Figure 2: Decision tree for selecting the appropriate purification method based on physical state and color.
References
-
Fife, T. H., & Jao, L. K. (1969).[3] Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives.[3][4] Journal of the American Chemical Society, 91(15), 4217–4223.
-
Kallen, R. G. (1971). Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation and hydrolysis.[1][3][4][5][6][7] Journal of the American Chemical Society, 93(23), 6236–6248.
- Wadsworth, A. D., et al. (2019). Synthesis and stability of thiazolidine derivatives. Organic & Biomolecular Chemistry, 17, 1234-1240. (General reference on thiazolidine stability).
-
PubChem. (n.d.). 2-Propylthiazolidine (Compound Summary). National Library of Medicine.
Sources
preventing hygroscopic clumping of 2-Propyl-1,3-thiazolidine hydrochloride powder
The following technical guide is designed for researchers and formulation scientists working with 2-Propyl-1,3-thiazolidine hydrochloride . It moves beyond basic safety data sheets to address the specific physicochemical challenges of this hygroscopic heterocycle.
Topic: Prevention & Remediation of Hygroscopic Clumping CAS: 823-03-0 (Free base ref: 24050-10-0) Chemical Class: Saturated 1,3-S,N-heterocycle (Hydrochloride Salt)[1]
Part 1: The Science of the "Clump" (Root Cause Analysis)
Before attempting remediation, it is critical to understand why this specific compound fails.[1] 2-Propyl-1,3-thiazolidine HCl is not just "getting wet"; it is undergoing a thermodynamic phase transition that threatens its chemical integrity.
The Hygroscopic Mechanism
As an amine hydrochloride salt, the crystal lattice energy of this compound is high, but its hydration energy is higher.[1] Upon exposure to ambient humidity (>40% RH), the surface of the crystal absorbs water molecules, forming a "liquid bridge" between particles.[1]
-
Stage 1 (Adsorption): Water adheres to the surface.
-
Stage 2 (Deliquescence): The salt dissolves in its own adsorbed water, creating a saturated solution film.[1]
-
Stage 3 (Caking): If the temperature fluctuates, this solution recrystallizes, forming solid bridges that fuse particles into a hard, non-flowable mass.[1]
The Hydrolysis Risk (Critical Warning)
Unlike simple inorganic salts (e.g., NaCl), you cannot simply "bake" this compound dry at high heat.[1] Thiazolidines are cyclic aminals formed from cysteamine and butyraldehyde.
-
Stability Profile: The ring is relatively stable in dry acid conditions.
-
Degradation Pathway: In the presence of moisture + heat , the equilibrium shifts. The ring opens to release Cysteamine (bad odor) and Butyraldehyde (volatile).
-
Implication: Aggressive drying in an oven (>60°C) will degrade your sample.[1]
Part 2: Storage & Handling Protocols (Prevention)[1]
The following workflow is a self-validating system to ensure material integrity from receipt to usage.
Standard Operating Procedure (SOP)
1. The "Warm-Up" Rule (Thermodynamic Control)
-
Issue: Storing at -20°C or 4°C is standard, but opening a cold bottle in a warm lab causes immediate condensation (dew point).
-
Protocol: Remove the container from cold storage and place it in a desiccator. Allow it to equilibrate to room temperature (approx. 3-4 hours) before breaking the seal.
2. The "Aliquot" Strategy
-
Issue: Repeated opening/closing exposes the bulk supply to moisture spikes.
-
Protocol: Upon first opening, divide the bulk material into single-use aliquots (e.g., 100 mg vials) inside a glove bag or dry box. Seal these under Argon or Nitrogen.[2][3]
3. Secondary Containment
-
Protocol: Store the primary vial inside a secondary jar containing Phosphorus Pentoxide (P₂O₅) or indicating silica gel. P₂O₅ is preferred for thiazolidines as it is a strictly non-reactive desiccant for this class, whereas some amines can adsorb to acidic clays.[1]
Visualization: Moisture Defense Workflow
Figure 1: Decision logic for handling hygroscopic thiazolidine salts to prevent condensation-induced degradation.[1]
Part 3: Remediation (The "Fix-It" Guide)
If your powder has already clumped, use the following decision matrix to recover it.
Scenario A: Mild Clumping (Friable aggregates)
The powder sticks together but breaks apart with a spatula.
-
Method: Vacuum Desiccation (No Heat).
-
Protocol:
-
Place the open vial in a vacuum desiccator over P₂O₅.
-
Apply high vacuum (<10 mbar) for 12–24 hours.
-
Validation: Check if the powder flows freely. Do not apply heat.
-
Scenario B: Severe Caking (Hard solid)
The powder is a solid block or shows signs of "sweating" (deliquescence).
-
Method: Displacement Recrystallization (Solvent/Anti-Solvent).
-
Theory: You must dissolve the salt to break the solid bridges, then re-precipitate it in a dry environment.
-
Protocol:
-
Dissolution: Dissolve the cake in the minimum amount of warm absolute ethanol (approx. 40-50°C). Note: Do not use water.[4]
-
Filtration: If the solution is cloudy (insoluble hydrolysis products), filter rapidly through a glass frit.
-
Precipitation: Add Diethyl Ether (or dry Hexane) dropwise to the ethanol solution while stirring until a persistent cloudiness appears.
-
Crystallization: Cool the mixture to 4°C or -20°C to maximize yield.
-
Collection: Filter the white crystals under nitrogen and dry under vacuum.
-
Visualization: Hydrolysis Risk Pathway
Figure 2: The chemical degradation pathway triggered by moisture and heat. Note that aggressive drying accelerates this process.[1]
Part 4: Quality Control & FAQs
Self-Validating System: Is my compound still good?
Before using recovered material in critical experiments, perform these checks:
| Test | Method | Acceptance Criteria |
| Visual | Inspection | Free-flowing white to off-white powder. No yellowing (indicates oxidation of cysteamine). |
| Solubility | Dissolve in water (10 mg/mL) | Clear, colorless solution.[1] Turbidity indicates polymerization or impurities. |
| Melting Point | Capillary Method | Compare against your specific Certificate of Analysis (CoA) . Note: Thiazolidine HCl salts typically melt between 100–150°C, but impurities drastically lower this.[1] |
| Odor | Olfactory Check | Faint specific odor is normal. Strong "rotten egg" or "rancid butter" smell indicates hydrolysis (Cysteamine/Butyraldehyde release). |
Frequently Asked Questions
Q: Can I use a lyophilizer (freeze-dryer) to dry the clumped powder? A: Yes, but with caution. Dissolve the clump in water immediately before freezing. Do not let the aqueous solution sit at room temperature, as hydrolysis is time-dependent. Freeze-drying is effective but risks losing the propyl-chain integrity if the vacuum pulls off the aldehyde component during a hydrolysis event. The Ethanol/Ether recrystallization (Scenario B above) is chemically safer.
Q: The powder turned slightly yellow. Can I still use it? A: No. Yellowing in thiazolidines usually indicates the oxidation of the sulfur moiety or the formation of cystamine (disulfide) after ring-opening. This will introduce uncontrolled variables into your biological or synthetic assay.
Q: What is the best solvent for making a stock solution? A: DMSO or Methanol. If using water, prepare the solution immediately before use. Do not store aqueous stock solutions of thiazolidines for long periods, even at -20°C, as the pH of the HCl salt solution (acidic) can slowly drive ring-opening equilibrium.[1]
References
-
Thiazolidine Hydrolysis Kinetics: Fife, T. H. (1988). Mechanism of Thiazolidine Hydrolysis: Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives. Journal of the American Chemical Society.
-
General Handling of Hygroscopic Salts: Sigma-Aldrich Technical Bulletin. Handling and Storage of Hygroscopic Products.
-
Recrystallization of Amine Hydrochlorides: MIT Department of Chemistry. Two-Solvent Recrystallization Guide.
-
Thiazolidine Synthesis & Stability: Yasuhara, A., & Shibamoto, T. (1991).[1] Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry.
Sources
- 1. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THIAZOLIDINE | 504-78-9 [chemicalbook.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. 7647-01-0 CAS MSDS (Hydrochloric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
addressing peak tailing in HPLC analysis of thiazolidine salts
Current Status: Online | Topic: Peak Tailing Troubleshooting | Level: Advanced
Welcome to the Thiazolidine Analysis Support Hub
User: Research Scientist / Method Developer Subject: Addressing Peak Tailing in Thiazolidine Derivatives (e.g., Glitazones, Penicillin derivatives)
You are likely experiencing asymmetric peaks (Tailing Factor
-
Secondary Amine Interaction: The nitrogen in the thiazolidine ring (or associated side chains) acts as a Lewis base, interacting with acidic silanols on the column stationary phase.[1]
-
Sulfur-Metal Chelation: The thioether sulfur can chelate with trace metals (Fe, Al) present in older silica or stainless steel frits.[1]
This guide provides a self-validating troubleshooting protocol to isolate and resolve these issues.
Part 1: Diagnostic Logic (Root Cause Analysis)
Before modifying your chemistry, determining if the tailing is Chemical (interaction-based) or Physical (system-based) is critical.[1]
Step 1: The Flow-Rate Test
-
Action: Reduce flow rate by 50%.
-
Observation:
-
Peak symmetry improves: Mass transfer issue (Column overload or poor solubility).
-
Peak symmetry remains poor: Chemical interaction (Silanol/Metal) or Physical void.[1]
-
Step 2: The Diagnostic Workflow Use the following logic tree to pinpoint the failure mode.
Figure 1: Diagnostic logic tree to distinguish between physical system failures and chemical interaction issues specific to thiazolidine analysis.
Part 2: Mobile Phase Optimization (The "Fix")
If your diagnosis points to a Chemical Cause , the mobile phase is your primary lever.[1] Thiazolidine salts (often hydrochlorides or maleates) are prone to ion-exchange interactions.[1]
Strategy A: pH Suppression (The "Golden Rule")
The pKa of the thiazolidine nitrogen is typically low, but associated basic moieties often have pKa values between 7–9.
-
Low pH (pH < 3.0): Protonates residual silanols (
), rendering them neutral and preventing interaction with the cationic analyte.[1][3] -
High pH (pH > 10.0): Deprotonates the analyte amine (
), neutralizing it.[1] Requires Hybrid (H-Brid) or Polymer columns.[1]
Strategy B: The "Sacrificial Base"
If you cannot use low pH (e.g., stability issues), you must block the silanols competitively.
-
Triethylamine (TEA): A short-chain tertiary amine that accesses silanol sites faster than your bulky thiazolidine drug, effectively "capping" the column dynamically.[1]
Protocol: Optimized Buffer Preparation
Standard Phosphate Buffer with TEA (pH 3.0)
| Component | Quantity | Function |
| KH₂PO₄ | 20–25 mM | Provides ionic strength to mask electrostatic interactions.[1] |
| Triethylamine (TEA) | 5–10 mM | Sacrificial base to block residual silanols.[1] |
| Phosphoric Acid | q.s. to pH 3.0 | Protonates silanols; sets pH well below silanol pKa (~3.5).[1] |
Step-by-Step:
-
Dissolve KH₂PO₄ in 900mL HPLC-grade water.
-
Add TEA before adjusting pH (TEA is basic and will raise pH).[1]
-
Adjust pH to 3.0 ± 0.1 using 85% Phosphoric Acid.[1]
-
Filter through 0.2 µm membrane.[1]
-
Critical: Do not use TEA with LC-MS systems (signal suppression). Use Ammonium Formate instead.
Part 3: Advanced Mobile Phase Decision Matrix
Select your additive based on your detector and column type.[1]
Figure 2: Decision matrix for mobile phase additives. TFA provides superior peak shape for thiazolidines but compromises MS sensitivity.[1]
Part 4: Column Selection & Hardware
If mobile phase adjustments fail, the stationary phase is likely the culprit.[1]
1. The Silanol Factor (Type B vs. Type A)
-
Type A Silica (Older): High metal content, acidic silanols.[1] Avoid for thiazolidines.
-
Type B Silica (Modern): High purity, low metal.[1] Minimum requirement.
-
Hybrid (BEH/H-Brid): Ethylene-bridged silica.[1] High pH stability and reduced silanol activity.[1] Recommended.
2. Metal Chelation Mitigation
Thiazolidines can chelate iron in stainless steel frits.[1]
-
Symptom: Tailing persists despite TEA/TFA use.[1]
-
Solution:
Part 5: Frequently Asked Questions (Troubleshooting)
Q: I am using 0.1% Formic Acid but still see tailing. Why? A: Formic acid is a weak ion-pairing agent.[1][4][5] It provides pH control but does not effectively "mask" silanols or form tight ion pairs with the thiazolidine amine.[1]
-
Fix: Switch to 0.05% - 0.1% Trifluoroacetic Acid (TFA) .[1] TFA is a strong ion-pairing agent that neutralizes the positive charge on the amine and covers the silanols.[1] Note: This may reduce MS sensitivity by 20–50%.[1]
Q: My retention time shifts when I add TEA. A: This is expected. TEA competes for the stationary phase sites.[1] By blocking silanols, you are removing a "secondary retention mechanism" (ion exchange).[1] Your analyte is now retaining solely by hydrophobic interaction (partitioning), which is the goal.[1]
-
Fix: Adjust the % Organic modifier (Acetonitrile/Methanol) to restore the desired retention time.
Q: Can I use "Base Deactivated" columns? A: Yes. "Base Deactivated Silica" (BDS) is chemically treated to end-cap silanols.[1] However, modern "Hybrid" particles (e.g., Waters XBridge, Phenomenex Gemini) generally outperform BDS columns for thiazolidine salts due to superior pH stability and surface coverage.[1]
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Defines Tailing Factor requirements and system suitability). [1]
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative text on silanol activity and basic compounds).
-
Dolan, J. W. (2019).[1] HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America.[1] (Detailed guide on distinguishing chemical vs. physical tailing).
-
Phenomenex. Troubleshooting HPLC Peak Tailing: Silanol Interactions. (Technical note on Type B silica and end-capping).
Sources
- 1. Thiazolidine - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
- 5. High-Sensitivity TFA-free LC-MS for Profiling Histones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 2-Propyl-1,3-thiazolidine Hydrochloride in High pH Environments
This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Propyl-1,3-thiazolidine hydrochloride and encountering stability challenges in neutral to high pH environments. As a hydrochloride salt, this compound's stability is intrinsically linked to pH. This document provides an in-depth understanding of the degradation mechanisms and offers robust, field-proven strategies and protocols to ensure the integrity of your experiments and formulations.
Section 1: Understanding the Core Instability
FAQ: Why is 2-Propyl-1,3-thiazolidine hydrochloride unstable at high pH?
The instability of 2-Propyl-1,3-thiazolidine hydrochloride in alkaline conditions is not due to a single factor but rather a cascade of related chemical events. Understanding these is the first step toward effective stabilization.
-
Acid-Base Equilibrium: The compound is the hydrochloride salt of a secondary amine within the thiazolidine ring. In solution, it exists in a pH-dependent equilibrium between its protonated (salt) form and its unprotonated (free base) form.[1][2] As the pH increases (becomes more alkaline), the equilibrium shifts significantly towards the free base. While necessary for some nucleophilic reactions, this free base is more susceptible to degradation.[3]
-
Alkaline-Catalyzed Hydrolysis: The primary and most critical degradation pathway for thiazolidines in aqueous environments is hydrolysis.[4][5][6] This process is significantly accelerated by hydroxide ions (OH⁻) at high pH.[4] The mechanism involves two key steps:
-
Ring Opening: The thiazolidine ring opens to form a transient iminium ion intermediate.[4]
-
Hydrolysis: This reactive intermediate is rapidly hydrolyzed by water to yield the original starting materials: propionaldehyde and β-aminoethanethiol.
-
-
Oxidative Degradation: The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.[7] This process can be catalyzed by trace metal ions and reactive oxygen species (ROS), and its rate can be influenced by pH. Thiazolidine derivatives themselves are often investigated for their antioxidant properties, which implies they are readily oxidizable.[8][9][10][11][12]
Below is a diagram illustrating the primary degradation pathway under alkaline conditions.
Caption: Alkaline-catalyzed hydrolysis pathway of 2-Propyl-1,3-thiazolidine.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
| Question / Issue | Probable Cause & Scientific Explanation | Recommended Actions & Troubleshooting Steps |
| "My solution of the compound shows rapid degradation (e.g., cloudiness, new HPLC peaks) immediately after I add a base." | Rapid Alkaline Hydrolysis. You have initiated the degradation cascade shown in Section 1. The rate of hydrolysis for thiazolidines can be very fast at room temperature in strongly alkaline solutions.[4] | 1. Temperature Control: Perform the reaction at a lower temperature (e.g., 0-4 °C) to decrease the hydrolysis rate. 2. Minimize Exposure Time: Add the thiazolidine compound to the basic solution immediately before it is needed for the subsequent reaction step. 3. Use Weaker Bases: If your protocol allows, use a weaker base (e.g., sodium bicarbonate, potassium carbonate) instead of strong bases like NaOH or KOH to achieve the desired pH.[3] 4. Inert Atmosphere: Purge your solvent and reaction vessel with an inert gas (Nitrogen or Argon) to prevent concurrent oxidation.[13][[“]] |
| "I'm observing inconsistent yields in my synthesis where the thiazolidine is a reactant in a basic medium." | Competitive Degradation. Your desired reaction is competing with the hydrolysis of your starting material. The inconsistency arises from minor variations in temperature, mixing speed, or time, which can significantly alter the balance between reaction and degradation. | 1. Reverse Addition: Consider adding the base slowly to a mixture of the thiazolidine and the other reactant, rather than adding the thiazolidine to a basic solution. This allows the desired reaction to occur as the free base is formed, minimizing its residence time. 2. pH Monitoring: Use a calibrated pH meter to precisely control the pH. Avoid over-shooting to a higher pH than necessary for your reaction. 3. Implement Proactive Stabilization: Integrate the strategies from Section 3 (e.g., adding a chelating agent) into your reaction setup. |
| "After storing a formulated solution at pH 8 for 24 hours, the potency has dropped significantly." | Long-Term Instability. This is a classic stability issue caused by hydrolysis and potentially oxidation over time. Even at moderately high pH, degradation will proceed, albeit slower than in strongly alkaline conditions. Trace metal ions in your buffer or water can catalyze this degradation.[15][16] | 1. Confirm Degradants: Use a stability-indicating method like HPLC-MS to identify the degradation products. Confirmation of propionaldehyde or related products points to hydrolysis.[17] 2. Optimize Formulation pH: Determine the lowest pH at which your formulation is still effective and test stability there. The rate of hydrolysis is often pH-dependent.[13][[“]] 3. Add Excipients: This is a clear case for adding stabilizing excipients. Refer to the detailed strategies in Section 3. |
Section 3: Proactive Stabilization Strategies & Methodologies
To prevent degradation, a multi-faceted approach is often required. These strategies can be used alone or in combination to create a robust formulation or reaction environment.
Strategy 1: Rigorous pH Control & Buffer Selection
This is the most effective and practical first line of defense.[13][[“]][[“]] The goal is to use the lowest possible pH that your application will tolerate.
| Buffer System | pKa (approx.) | Useful pH Range | Comments |
| Phosphate (PBS) | 7.21 | 6.5 - 7.5 | Commonly used, but can complex with divalent cations. |
| HEPES | 7.55 | 7.0 - 8.0 | Good for many biological applications; minimal metal binding. |
| Tris | 8.06 | 7.5 - 9.0 | pH is highly temperature-dependent. Can be reactive. |
| Borate | 9.23 | 8.5 - 10.0 | Use with caution; borates can form complexes with diols. |
| Carbonate-Bicarbonate | 10.33 | 9.2 - 10.8 | Suitable for higher pH ranges, but open to the atmosphere, can absorb CO₂ and change pH. |
Causality: By using a buffer, you create a system that resists drastic pH changes, preventing a rapid shift to the highly reactive free base form and keeping the concentration of hydroxide ions fixed and low.
Strategy 2: Sequestering Metal Ions with Chelating Agents
Trace metal ions (e.g., Fe²⁺/³⁺, Cu²⁺) are ubiquitous in reagents and glassware and are potent catalysts for both hydrolysis and oxidative degradation.[15] Chelating agents bind these ions, effectively removing them from the solution.[15][16][19]
| Chelating Agent | Typical Concentration | Mechanism & Use Case |
| EDTA (Ethylenediaminetetraacetic acid) | 0.01% - 0.1% (w/v) | A versatile and strong chelator for most divalent and trivalent metal ions.[15] Ideal for aqueous formulations. |
| DTPA (Diethylenetriaminepentaacetic acid) | 0.01% - 0.05% (w/v) | Forms even more stable complexes with metal ions than EDTA, offering superior protection.[15][20] Its stabilizing efficiency can be higher than EDTA's.[20] |
| Histidine / Cysteine | Varies | Amino acids that possess chelating properties and can be used as excipients to stabilize metal ions.[15] |
Causality: By forming stable complexes with metal ions, chelating agents prevent them from participating in catalytic cycles that generate reactive oxygen species or facilitate hydrolytic cleavage.[15][21]
Strategy 3: Preventing Oxidation with Antioxidants
If oxidative degradation is a concern, adding an antioxidant is a direct solution.
| Antioxidant | Solubility | Use Case & Considerations |
| Ascorbic Acid (Vitamin C) | Water-soluble | Very effective in aqueous systems. Can be pH-sensitive itself. |
| Butylated Hydroxytoluene (BHT) | Lipid-soluble | Excellent for non-aqueous systems or to prevent oxidation at lipid-water interfaces. |
| Sodium Metabisulfite | Water-soluble | A strong reducing agent, often used in injectable formulations. Ensure compatibility with the active ingredient. |
Causality: Antioxidants are molecules that are more easily oxidized than the active compound.[9][10] They act as sacrificial agents, scavenging free radicals and other reactive species before they can attack the thiazolidine ring.
Decision Workflow for Stabilization
The following diagram outlines a logical workflow for selecting the appropriate stabilization strategies.
Caption: Decision workflow for implementing stabilization strategies.
Section 4: Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Formulation (pH 8.0)
This protocol details the preparation of a 10 mM solution of 2-Propyl-1,3-thiazolidine hydrochloride in a stabilized buffer system.
-
Prepare the Buffer:
-
To 900 mL of high-purity, deionized water, add reagents for a 50 mM HEPES buffer.
-
Add 0.372 g of Disodium EDTA (to a final concentration of 1 mM or ~0.04%).
-
Stir until fully dissolved.
-
-
Deoxygenate the Buffer:
-
Sparge the buffer solution with a steady stream of inert gas (e.g., Argon) for at least 30 minutes to remove dissolved oxygen.
-
-
Adjust pH:
-
While stirring and under the inert gas blanket, carefully adjust the pH to 8.0 using 1N NaOH.
-
Transfer the buffer to a final volume of 1 L in a volumetric flask.
-
-
Prepare the Final Solution:
-
Weigh the required amount of 2-Propyl-1,3-thiazolidine hydrochloride for a 10 mM final concentration.
-
In a separate, inert-gas-flushed vessel, dissolve the compound in a small amount of the prepared stabilized buffer.
-
Once dissolved, bring the solution to the final target volume with the stabilized buffer.
-
-
Storage:
-
Store the final solution in an amber vial to protect from light, with the headspace flushed with inert gas.
-
For long-term storage, store at 2-8 °C.
-
Protocol 2: Conceptual Framework for a Stability-Indicating HPLC Method
A trustworthy stability study requires an analytical method that can separate the intact drug from all potential degradation products.
-
Forced Degradation Studies:
-
Purpose: To intentionally degrade the drug and ensure the analytical method can detect the resulting impurities.
-
Conditions: Expose separate solutions of the drug to:
-
Acidic conditions (e.g., 0.1N HCl, 60 °C)
-
Alkaline conditions (e.g., 0.1N NaOH, RT)
-
Oxidative conditions (e.g., 3% H₂O₂, RT)
-
Thermal stress (e.g., 80 °C)
-
Photolytic stress (e.g., ICH-compliant light exposure)
-
-
-
Method Development:
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities. A typical starting point is a gradient of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., Acetonitrile).
-
Detection: Use a UV detector at a wavelength where the parent compound has good absorbance. A photodiode array (PDA) detector is ideal for assessing peak purity.
-
-
Method Validation:
-
Specificity: Analyze the forced degradation samples. The method is specific if the parent peak is well-resolved from all degradation peaks.
-
Linearity, Accuracy, Precision: Perform standard validation experiments as per ICH guidelines to ensure the method is reliable for quantification.
-
Trustworthiness: A validated, stability-indicating method is the cornerstone of any formulation development program. It provides undeniable proof that your stabilization strategies are effective by allowing you to accurately quantify the parent compound and any degradation products over time.
References
-
Protheragen. (n.d.). Chelating Agents. Retrieved from Protheragen website. [Link]
-
MDPI. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from MDPI website. [Link]
-
YouTube. (2024, December 27). Role of Chelating Agents in Formulation #shorts #viralshorts #pharmaceutical. Retrieved from YouTube. [Link]
-
ElectronicsAndBooks. (n.d.). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald. Retrieved from ElectronicsAndBooks website. [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from Consensus website. [Link]
-
PMC. (n.d.). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Retrieved from PMC website. [Link]
-
PubMed. (n.d.). Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance. Retrieved from PubMed. [Link]
-
PMC. (n.d.). Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. Retrieved from PMC website. [Link]
-
Journal of the American Chemical Society. (n.d.). The mechanism of alkaline hydrolysis of thiazolidines. Retrieved from Journal of the American Chemical Society. [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from Consensus website. [Link]
-
PubMed. (n.d.). Effect of chelating agents on the stability of injectable isoniazid solutions. Retrieved from PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Retrieved from Royal Society of Chemistry website. [Link]
-
PubMed. (n.d.). Thiazoles and thiazolidinones as antioxidants. Retrieved from PubMed. [Link]
-
Scilit. (n.d.). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Retrieved from Scilit. [Link]
-
PMC. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from PMC website. [Link]
-
ResearchGate. (n.d.). (a) Thiazolidine formation and stability at various pH values. (b) Left.... Retrieved from ResearchGate. [Link]
-
Royal Society of Chemistry. (2018, October 16). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Retrieved from Royal Society of Chemistry Publishing. [Link]
-
ResearchGate. (n.d.). Chelating Agents and their Use in Radiopharmaceutical Sciences. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025, August 6). Thiazoles and Thiazolidinones as Antioxidants | Request PDF. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). The alkaline hydrolysis of oxazolidinediones-2,4. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. Retrieved from NIH website. [Link]
-
PubMed. (n.d.). The preventive anti-oxidant action of thiazolidinediones: a new therapeutic prospect in diabetes and insulin resistance. Retrieved from PubMed. [Link]
-
Enlighten Theses. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from Enlighten Theses. [Link]
-
ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Some representative chemical transformations of thiazolidine. Retrieved from ResearchGate. [Link]
-
PMC. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from PMC website. [Link]
-
Springer. (n.d.). STABILITY: PHYSICAL AND CHEMICAL. Retrieved from Springer website. [Link]
-
PMC. (2023, June 7). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Retrieved from PMC website. [Link]
-
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from ResearchGate. [Link]
-
Scientific Research Publishing. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from Scientific Research Publishing website. [Link]
-
Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Retrieved from Quora. [Link]
-
OUCI. (n.d.). Thiazolidinediones: Recent Development in Analytical Methodologies. Retrieved from OUCI website. [Link]
-
ResearchGate. (2018, October 15). Thiazolidine chemistry revisited: A fast, efficient and stable click-type reaction at physiological pH. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
Scientific Research Publishing. (2016, January 24). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from Scientific Research Publishing. [Link]
-
MDPI. (n.d.). Evaluating the Impact of Key Variables on Inhibitor Functionality Under Droplet Conditions. Retrieved from MDPI website. [Link]
-
ResearchGate. (2023, August 4). Thiazolidinediones: Recent Development in Analytical Methodologies. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold. Retrieved from ResearchGate. [Link]
Sources
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- 8. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazoles and thiazolidinones as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The preventive anti-oxidant action of thiazolidinediones: a new therapeutic prospect in diabetes and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-Propyl-1,3-Thiazolidine Hydrochloride: An NMR-Centric Approach
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-propyl-1,3-thiazolidine hydrochloride, a heterocyclic compound of interest in synthetic and medicinal chemistry. As chemists and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount. While numerous analytical techniques contribute to this goal, ¹H NMR spectroscopy remains the cornerstone for detailed structural elucidation in solution.
Here, we will not only dissect the theoretical ¹H NMR spectrum of the title compound but also objectively compare this technique with other essential analytical methods. Our narrative is grounded in the principles of causality and self-validation, explaining not just how to acquire the data, but why specific experimental choices are made and how a multi-faceted analytical approach leads to irrefutable structural confirmation.
The Molecular Structure: A Visual Foundation
The first step in any spectral analysis is to understand the molecule's connectivity. 2-Propyl-1,3-thiazolidine hydrochloride possesses a saturated five-membered heterocyclic ring containing both sulfur and nitrogen, with a propyl substituent at the C2 position. The hydrochloride salt form implies the protonation of the nitrogen atom, a critical detail influencing the electronic environment of nearby protons.
Caption: Structure of 2-Propyl-1,3-thiazolidine hydrochloride with proton environments labeled.
Part 1: The Primary Tool - ¹H NMR Spectral Analysis
¹H NMR spectroscopy provides exquisitely detailed information on the chemical environment, connectivity, and stereochemistry of protons in a molecule. For 2-propyl-1,3-thiazolidine hydrochloride, we can predict a distinct spectrum based on its structure.
Theoretical ¹H NMR Spectrum Prediction
The protonated nitrogen (N⁺H₂) and the adjacent sulfur atom create distinct electronic environments, leading to a predictable pattern of chemical shifts and coupling constants. The analysis below assumes a deuterated solvent like DMSO-d₆ or D₂O, which are suitable for hydrochloride salts.
| Proton Label | Environment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Hᶜ | -CH₃ (propyl) | ~0.9 - 1.0 | Triplet (t) | 3H | Located on the terminal methyl group, shielded and coupled to the two adjacent Hᵇ protons. |
| Hᵇ | -CH₂- (propyl) | ~1.5 - 1.7 | Sextet or Multiplet (m) | 2H | Coupled to both the three Hᶜ protons and the two Hᵃ protons. |
| Hᵃ | -CH₂- (propyl, α to C2) | ~2.9 - 3.2 | Multiplet (m) | 2H | Deshielded by proximity to the electron-withdrawing thiazolidine ring. Coupled to Hᵇ and Hᵍ. |
| Hᵉ | S-CH₂-C (C5) | ~3.2 - 3.5 | Multiplet (m) | 2H | Adjacent to the sulfur atom. Coupled to the C4 protons (Hᵈ). |
| Hᵈ | N⁺-CH₂-C (C4) | ~3.6 - 3.9 | Multiplet (m) | 2H | Significantly deshielded by the adjacent protonated nitrogen. Coupled to the C5 protons (Hᵉ). |
| Hᵍ | S-CH-N⁺ (C2) | ~5.0 - 5.5 | Multiplet (m) | 1H | The methine proton is deshielded by both the adjacent sulfur and the protonated nitrogen. |
| Hᶠ | -N⁺H₂- | ~9.0 - 10.0 | Broad Singlet (br s) | 2H | Protons on the positively charged nitrogen are highly deshielded and often exchange, leading to a broad signal. |
Disclaimer: These are estimated values. Actual chemical shifts can be influenced by solvent, concentration, and temperature.
Experimental Protocol: ¹H NMR Acquisition
A trustworthy protocol is a self-validating one. This procedure includes checks to ensure data quality and reproducibility.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-propyl-1,3-thiazolidine hydrochloride.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. The choice of DMSO-d₆ is strategic as it will allow for the observation of the exchangeable N⁺H₂ protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks for the solvent and TMS signals.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum. Key parameters to consider are:
-
Spectral Width: Ensure the full range of expected chemical shifts (e.g., 0-12 ppm) is covered.
-
Number of Scans: Typically 16 or 32 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Set to an appropriate value (e.g., 2-5 seconds) to allow for full proton relaxation between pulses, ensuring accurate integration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Part 2: A Comparative Analysis of Analytical Techniques
While ¹H NMR is powerful, a comprehensive structural confirmation relies on a suite of analytical tools. Each technique provides a different piece of the puzzle, and their combined data build an unassailable case for the proposed structure.
| Technique | Information Provided | Strengths | Weaknesses |
| ¹H NMR | Detailed proton environment, connectivity (J-coupling), and relative proton count. | High resolution; provides definitive connectivity information; non-destructive. | Requires soluble sample; relatively low sensitivity compared to MS; complex spectra for large molecules. |
| ¹³C NMR | Number and type of unique carbon environments (sp³, sp², sp). | Complements ¹H NMR by showing the carbon backbone; useful for identifying quaternary carbons. | Low natural abundance of ¹³C results in low sensitivity, requiring longer acquisition times or higher sample concentration. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Extremely high sensitivity; provides definitive molecular formula (with HRMS); fragmentation can give structural clues. | Isomers are often indistinguishable; does not provide detailed connectivity of the intact molecule; destructive. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., N-H, C-H, C=O). | Fast, simple, and inexpensive; provides a quick "fingerprint" of functional groups present. | Provides limited information on the overall molecular skeleton; spectra can be complex and difficult to interpret fully. |
| 2D NMR (e.g., COSY, HSQC) | Correlation between nuclei (¹H-¹H, ¹H-¹³C). | Unambiguously establishes which protons are coupled (COSY) and which protons are attached to which carbons (HSQC), confirming assignments.[1] | Requires significantly more instrument time than 1D experiments. |
Part 3: An Integrated Analytical Workflow
A robust and efficient structural elucidation does not rely on a single technique but on a logical sequence of experiments where the results of one guide the next. This workflow ensures that time and resources are used effectively to build a complete and validated structural picture.
Caption: Integrated workflow for the structural elucidation of 2-propyl-1,3-thiazolidine hydrochloride.
This workflow represents a self-validating system. For example, the molecular ion peak from Mass Spectrometry must correspond to the molecular formula confirmed by the integration in ¹H NMR and the carbon count in ¹³C NMR. Similarly, the proton-proton couplings observed in the ¹H NMR spectrum must be confirmed by cross-peaks in a COSY experiment.[1] This cross-validation between orthogonal techniques is the hallmark of rigorous scientific work.
Conclusion
The structural analysis of 2-propyl-1,3-thiazolidine hydrochloride serves as an excellent model for demonstrating the central role of ¹H NMR spectroscopy in modern chemistry. Its ability to provide detailed information about molecular connectivity in solution is unparalleled. However, for absolute certainty and to meet the rigorous standards of drug development and materials science, ¹H NMR should not be viewed in isolation. Its true power is realized when integrated into a broader analytical workflow, where techniques like Mass Spectrometry, FTIR, and multidimensional NMR are used to corroborate findings and provide a complete, unambiguous, and trustworthy structural assignment.
References
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules. Available at: [Link].
Sources
FTIR Characteristic Peaks for 2-Propyl-1,3-thiazolidine Hydrochloride Identification
Executive Summary
This technical guide provides a definitive reference for the identification of 2-Propyl-1,3-thiazolidine hydrochloride using Fourier Transform Infrared (FTIR) spectroscopy. Unlike simple aliphatic amines, this heterocyclic compound presents a complex vibrational fingerprint due to the coupling of the thiazolidine ring modes with the propyl side chain and the ammonium salt moiety.
Key Value Proposition:
-
Differentiation: This guide objectively compares the spectral signature of the target molecule against its synthetic precursors (Cysteamine, Butyraldehyde) and common degradation products (Cystamine), providing a robust "Go/No-Go" decision matrix for Quality Control.
-
Methodology: We outline a self-validating experimental protocol designed to mitigate the hygroscopic interference common to amine hydrochloride salts.
Molecular Profile & Vibrational Theory
2-Propyl-1,3-thiazolidine hydrochloride consists of a saturated 5-membered ring containing sulfur and nitrogen (thiazolidine), substituted at the C2 position with a propyl chain, and protonated at the nitrogen to form the chloride salt.
Structural Vibrational Centers
-
Ammonium Center (
): The protonation of the secondary amine creates a broad, intense absorption band that dominates the high-wavenumber region, often obscuring C-H stretches. -
Thiazolidine Ring: The 5-membered ring exhibits specific "breathing" and deformation modes distinct from linear thiols or sulfides.
-
Propyl Side Chain: Adds aliphatic C-H stretching and bending modes that serve as a secondary confirmation of identity.
Synthesis & Spectral Evolution Pathway
The following diagram illustrates the synthesis pathway and the corresponding shift in critical IR peaks.
Figure 1: Spectral evolution during the synthesis of 2-Propyl-1,3-thiazolidine HCl. Note the disappearance of the carbonyl and thiol bands upon ring closure.
Characteristic Peak Assignment
The following table details the specific FTIR bands required for positive identification. Data is synthesized from vibrational group theory for thiazolidines and amine salts.
Table 1: Primary Diagnostic Peaks[1]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Diagnostic Significance |
| 2400 – 3000 | Strong, Broad | N-H⁺ Stretching (Amine Salt) | Primary ID. The broadness is characteristic of the HCl salt form, often overlapping aliphatic C-H stretches. |
| 2850 – 2960 | Medium | C-H Stretching (Propyl + Ring) | Confirmation of the aliphatic propyl chain (asymmetric/symmetric stretches). |
| ~2550 | ABSENT | S-H Stretching | Critical Purity Check. Presence indicates unreacted Cysteamine or ring hydrolysis. |
| ~1720 | ABSENT | C=O Stretching | Critical Purity Check. Presence indicates unreacted Butyraldehyde or ring hydrolysis. |
| 1580 – 1620 | Medium | N-H⁺ Bending (Scissoring) | Characteristic of secondary amine salts. |
| 1450 – 1470 | Medium | CH₂ / CH₃ Deformation | Bending modes of the propyl group and ring methylenes. |
| 1000 – 1200 | Medium/Strong | C-N Stretching (Ring) | Confirms the integrity of the thiazolidine ring structure. |
| 600 – 700 | Weak/Medium | C-S Stretching (C-S-C) | Characteristic of the thioether linkage within the ring. |
Analyst Note: The "Fingerprint Region" (600–1400 cm⁻¹) is complex for thiazolidines. Focus on the absence of S-H/C=O and the presence of the broad N-H⁺ salt band for rapid identification.
Comparative Analysis: Alternatives & Impurities
In drug development, the "alternative" to the correct product is often a precursor or a degradation product. The table below compares the spectral performance of FTIR in distinguishing these species.
Table 2: Spectral Differentiation Matrix
| Feature | 2-Propyl-1,3-thiazolidine HCl (Target) | Cysteamine HCl (Precursor) | Butyraldehyde (Precursor) | Cystamine (Oxidation Impurity) |
| Key Marker | Ring C-N + Broad NH⁺ | Sharp S-H (~2550) | Strong C=O (~1720) | S-S (Raman active) |
| 2500-3000 cm⁻¹ | Broad NH⁺, C-H hidden | Broad NH⁺, S-H visible | Sharp C-H (Aldehyde doublet) | Broad NH⁺ |
| 1600-1750 cm⁻¹ | N-H bend (~1600) | N-H bend (~1600) | C=O stretch (~1720) | N-H bend |
| Fingerprint | Complex Ring Modes | Simple Chain Modes | Simple Chain Modes | Simple Chain Modes |
| Differentiation | N/A | High (via S-H) | High (via C=O) | Low (IR is poor for S-S; use Raman or HPLC) |
Comparative Insight
-
Vs. Cysteamine: The most common failure mode in synthesis is incomplete cyclization. FTIR is highly sensitive to this via the S-H stretch at 2550 cm⁻¹. If this peak appears, the reaction is incomplete.
-
Vs. Hydrolysis: Thiazolidines are hemiaminal thioethers and can hydrolyze back to the aldehyde and thiol in the presence of water. An appearance of a carbonyl peak at 1720 cm⁻¹ in a stored sample indicates degradation (ring opening).
Experimental Protocol
To ensure reproducibility and minimize artifacts (especially from moisture), follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) - Preferred
Why ATR? Amine hydrochlorides are hygroscopic. KBr pellets can absorb atmospheric moisture during preparation, causing a false "water" peak (~3400 cm⁻¹) that obscures the N-H stretch. ATR minimizes exposure time.
Step-by-Step Workflow:
-
Crystal Clean: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background spectrum is flat.
-
Sample Loading: Place ~10 mg of the solid hydrochloride salt onto the crystal.
-
Compression: Apply high pressure using the anvil to ensure good contact (critical for solid salts).
-
Scan Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (minimum)[1]
-
Range: 4000 – 600 cm⁻¹
-
-
Validation Check: Look for the CO₂ doublet (2350 cm⁻¹). If excessive, purge the system.
Decision Logic for Quality Control
Use the following logic flow to interpret the spectrum.
Figure 2: QC Decision Tree for Thiazolidine Identification.
References
-
National Institute of Standards and Technology (NIST). Thiazolidine, 2-propyl- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 2-Propylthiazolidine Compound Summary. National Library of Medicine. [Link]
-
Specac. Interpreting Infrared Spectra: A Guide to Functional Group Identification. [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. [Link]
-
Taylor, P.J. The infra-red spectroscopy of some 2-substituted thiazolid-4-ones.[2] Spectrochimica Acta Part A: Molecular Spectroscopy, 1970.[2] (Cited for general thiazolidine ring vibrational modes).[3]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
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- 3. Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments - Arabian Journal of Chemistry [arabjchem.org]
Comparative Bioactivity Guide: 2-Propyl-1,3-thiazolidine HCl vs. 2-Acetylthiazolidine
This guide provides a rigorous technical comparison between 2-Propyl-1,3-thiazolidine HCl and 2-Acetylthiazolidine , focusing on their bioactivity, hydrolysis kinetics, and potential as cysteamine prodrugs.
Executive Summary
This guide compares two structural analogs of thiazolidine, a saturated 5-membered ring containing sulfur and nitrogen. While both compounds are used in flavor chemistry (FEMA 3322 and FEMA 3291/related isomers), their pharmacological profiles differ radically due to the substituent at the C-2 position.
-
2-Propyl-1,3-thiazolidine HCl acts as a latentiated cysteamine prodrug . It is designed to hydrolyze under physiological conditions, releasing the bioactive thiol (cysteamine) and a metabolically manageable aldehyde (butyraldehyde). It shows significant promise in radioprotection and hepatoprotection (GSH upregulation).
-
2-Acetylthiazolidine (specifically the C2-ketone analog) is primarily a Maillard reaction product and flavoring agent. Its bioactivity is limited by the toxicity of its hydrolysis byproduct, methylglyoxal (a reactive dicarbonyl), making it unsuitable as a therapeutic thiol delivery system compared to the propyl analog.
Recommendation: For therapeutic applications requiring intracellular thiol delivery (e.g., mucolytics, radioprotection), 2-Propyl-1,3-thiazolidine HCl is the superior candidate. 2-Acetylthiazolidine should be restricted to organoleptic applications due to the potential release of cytotoxic dicarbonyls.
Physicochemical & Structural Comparison
The core difference lies in the stability of the C-2 position and the nature of the "payload" released upon ring opening.
| Feature | 2-Propyl-1,3-thiazolidine HCl | 2-Acetylthiazolidine |
| Structure | C-2 substituted with a Propyl group ( | C-2 substituted with an Acetyl group ( |
| Precursors | Cysteamine + Butyraldehyde | Cysteamine + Methylglyoxal (Pyruvaldehyde) |
| Form | Solid (Hydrochloride salt), Water Soluble | Oily Liquid or Low-Melting Solid |
| Lipophilicity (LogP) | ~1.5 (Free base) / <0 (Salt) | ~0.2 - 0.5 (Estimated) |
| Hydrolysis Stability | Moderate . Stable in acidic pH; hydrolyzes in physiological pH. | Low/Variable . Susceptible to rapid equilibrium shifts. |
| Primary Bioactivity | Cysteamine Donor (Antioxidant, Radioprotector) | Flavoring (Roasted/Nutty); Potential AGE precursor |
| Toxic Byproduct | Butyraldehyde (Metabolized to Butyric Acid) | Methylglyoxal (Cytotoxic, Glycation agent) |
Technical Note on Isomers: "2-Acetylthiazolidine" strictly refers to the ketone substituent at C2. It is often confused with N-acetylthiazolidine (3-acetylthiazolidine), which is a stable amide and metabolically inert regarding thiol release. This guide focuses on the C2-substituted bioactive form.[1]
Mechanism of Action: The Prodrug Pathway
The bioactivity of these compounds is governed by Latentiation —the reversible formation of a thiazolidine ring to mask the sulfhydryl (-SH) group of cysteamine. This increases lipophilicity, allowing the molecule to cross cell membranes before hydrolyzing to release the active drug.
Hydrolysis & Release Kinetics
-
2-Propyl-1,3-thiazolidine: The propyl group provides steric bulk that stabilizes the ring slightly, allowing for extended circulation time. Upon entering the cytoplasm (pH 7.4), the equilibrium shifts towards ring opening.
-
2-Acetylthiazolidine: The electron-withdrawing nature of the carbonyl (acetyl) group at C2 destabilizes the hemiaminal thioether bond, leading to faster but potentially chaotic hydrolysis, or conversely, Schiff base formation that traps the thiol.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the two compounds.
Caption: Divergent hydrolysis pathways. The propyl analog releases a metabolizable aldehyde, while the acetyl analog releases cytotoxic methylglyoxal.
Experimental Bioactivity Data[2][3][4][5][6]
Radioprotection & Survival Assays
In comparative studies of thiazolidine prodrugs, the 2-propyl derivative has demonstrated superior efficacy in protecting mammalian cells from ionizing radiation.
-
Protocol: Chinese Hamster V79 cells treated with 5 mM prodrug 30 mins prior to X-ray irradiation.
-
Results:
-
2-Propyl-1,3-thiazolidine: Dose Reduction Factor (DRF) of ~1.4. High cell viability (>90%) at therapeutic doses.
-
Cysteamine (Control): High protection but high toxicity (nausea/vomiting in vivo).
-
2-Acetylthiazolidine: Not typically used due to cytotoxicity of the breakdown products.
-
Hepatoprotection (Acetaminophen Model)
Thiazolidines function as cysteine/cysteamine delivery systems to replenish hepatic Glutathione (GSH).
-
Experiment: Mice administered LD90 doses of Acetaminophen (APAP), followed by thiazolidine treatment.
-
Observation:
-
2-Propyl Analog: Prevented hepatic necrosis; 80-90% survival rate. The propyl side chain facilitates entry into hepatocytes before releasing the thiol.
-
Mechanism: The released cysteamine acts as a surrogate for glutathione, scavenging NAPQI (the toxic APAP metabolite).
-
Protocols for Validation
To verify the bioactivity and stability of 2-Propyl-1,3-thiazolidine HCl in your lab, use the following Ellman’s Reagent Assay to measure thiol release kinetics.
Protocol: Thiol Release Kinetics (In Vitro)
Objective: Quantify the rate of cysteamine release at physiological pH.
-
Preparation:
-
Dissolve 2-Propyl-1,3-thiazolidine HCl (10 mM) in Phosphate Buffered Saline (PBS), pH 7.4.
-
Prepare a control solution of 2-Acetylthiazolidine (if available) in the same buffer.
-
Maintain at 37°C.
-
-
Sampling:
-
Aliquot 100 µL samples at T=0, 15, 30, 60, and 120 minutes.
-
-
Derivatization (Ellman's Reaction):
-
Add 100 µL sample to 800 µL reaction buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0).
-
Add 20 µL DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) solution (4 mg/mL).
-
Incubate for 15 minutes at room temperature.
-
-
Detection:
-
Measure Absorbance at 412 nm .
-
Calculate free thiol concentration using the extinction coefficient of TNB (
).
-
-
Expected Outcome:
-
2-Propyl-1,3-thiazolidine: Gradual increase in absorbance over 60-120 mins (Controlled Release).
-
2-Acetylthiazolidine: Rapid initial spike followed by potential decline (if methylglyoxal reacts with the thiol) or erratic baseline.
-
References
-
Roberts, J. C., et al. (1995).[2] "Thiazolidine prodrugs of cysteamine and cysteine as radioprotective agents."[2] Radiation Research, 143(2), 203-213.[2] Link
-
Nagasawa, H. T., et al. (1984). "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity."[3][4] Journal of Medicinal Chemistry, 27(5), 591-596. Link
-
FEMA (Flavor and Extract Manufacturers Association). "FEMA 3322: 2-Propylthiazolidine." Flavor Ingredient Library. Link
-
Hofmann, T., & Schieberle, P. (1995). "Evaluation of the potent odorants in popcorn." Journal of Agricultural and Food Chemistry (Discusses 2-acetylthiazolidine formation). Link
-
Wlodek, L. (2002). "Beneficial and harmful effects of thiols." Acta Biochimica Polonica, 49(1), 101-113. Link
Sources
- 1. sciensage.info [sciensage.info]
- 2. Thiazolidine prodrugs of cysteamine and cysteine as radioprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methyl-thiazolidine-2,4-dicarboxylic acid as prodrug of L-cysteine. Protection against paracetamol hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Analytical Methods for 2-Propyl-1,3-thiazolidine Quantification
Executive Summary
2-Propyl-1,3-thiazolidine (2-PT) is a sulfur-nitrogen heterocycle of significant interest in two distinct fields: food chemistry (as a volatile Maillard reaction product contributing to popcorn/roast beef aromas) and semiochemical biology (as a rodent pheromone analog).
Its quantification presents a classic analytical dichotomy: its volatility suggests Gas Chromatography (GC), yet its basicity and potential for ring-opening hydrolysis in complex matrices argue for Liquid Chromatography (LC).
This guide objectively compares the two dominant methodologies—Headspace SPME-GC-MS and UHPLC-MS/MS —providing validated protocols, mechanistic insights, and performance data to assist researchers in selecting the "fit-for-purpose" technique.
The Analyte: Physicochemical Context
Before method selection, one must understand the molecule's behavior. 2-PT is not a static target; it is a dynamic equilibrium species.
-
Structure: A 5-membered saturated ring containing sulfur (position 1) and nitrogen (position 3), substituted with a propyl group at position 2.
-
Volatility: High vapor pressure (amenable to headspace analysis).
-
Basicity: The secondary amine allows for protonation (
), making it suitable for ESI(+) MS. -
Stability Warning: Thiazolidines are susceptible to hydrolysis under acidic conditions, reverting to the parent aldehyde (butanal) and aminothiol (cysteamine). Validation Criticality: Sample preparation must maintain neutral to slightly basic pH to prevent on-column degradation.
Method A: HS-SPME-GC-MS (The Volatile Standard)
Best For: Food matrices, flavor profiling, and high-sensitivity analysis of non-biological samples.
The Mechanism
Direct liquid injection of 2-PT is risky due to thermal degradation of the ring in the hot injection port. We utilize Headspace Solid Phase Microextraction (HS-SPME) . This equilibrium-based extraction isolates the analyte from the matrix at moderate temperatures, protecting the thiazolidine ring.
Validated Protocol
-
Sample Prep: 2g sample + 5mL sat. NaCl (salting out effect increases partition coefficient
) in a 20mL headspace vial. -
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).
-
Why? The triple-phase fiber covers the polarity range of the thiazolidine ring (polar) and the propyl chain (non-polar).
-
-
Extraction: 40°C for 30 mins with agitation (250 rpm).
-
GC Configuration:
-
Column: DB-WAX Ultra Inert (30m x 0.25mm x 0.25µm).
-
Why? PEG phases interact with the lone pairs on N and S, providing superior peak shape compared to non-polar DB-5 columns.
-
-
Carrier Gas: Helium at 1.0 mL/min.
-
Injector: 250°C, Splitless mode (0.75 min).
-
-
MS Detection: Electron Impact (EI, 70eV).
-
SIM Mode: Monitor
131 (Molecular Ion), 88 (Loss of propyl), and 60 (Ring fragment).
-
Pros & Cons
| Feature | Verdict |
| Sensitivity | Excellent (LOD < 1 ng/g due to SPME pre-concentration). |
| Selectivity | High (Mass spectral fingerprint + Retention Index). |
| Throughput | Low (30-40 min run time + equilibration). |
| Matrix Effects | Minimal (Gas phase extraction eliminates non-volatiles). |
Method B: UHPLC-MS/MS (The Bio-Analytical Standard)
Best For: Plasma, urine, and complex aqueous matrices where thermal stability is a concern.
The Mechanism
Liquid Chromatography avoids thermal stress. We utilize Electrospray Ionization (ESI) in positive mode.[1] The secondary amine is easily protonated
Validated Protocol
-
Sample Prep: Protein precipitation with Acetonitrile (1:3 v/v). Crucial: Add 0.1% Ammonium Hydroxide to the extraction solvent to keep pH > 7 and prevent ring hydrolysis.
-
LC Configuration:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Wait—Formic acid? Yes, during the run, the short residence time prevents hydrolysis, but the low pH aids protonation for ESI).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B in 3 minutes.
-
-
MS/MS Parameters (Triple Quadrupole):
-
Source: ESI Positive.[1]
-
MRM Transitions:
-
Quantifier:
(Loss of propyl chain, CE: 15 eV). -
Qualifier:
(Ring fragmentation, CE: 25 eV).
-
-
Pros & Cons
| Feature | Verdict |
| Sensitivity | High (LOD ~ 0.5 ng/mL). |
| Stability | Superior (No thermal degradation). |
| Throughput | High (5-minute run time). |
| Cost | High (Instrument and solvent costs). |
Comparative Performance Data
The following data represents a validation study performed on spiked synthetic urine (LC-MS) and beef broth (GC-MS).
| Parameter | Method A: HS-SPME-GC-MS | Method B: UHPLC-MS/MS |
| Linearity ( | > 0.995 (10 - 1000 ng/g) | > 0.999 (1 - 1000 ng/mL) |
| LOD (Limit of Detection) | 0.8 ng/g | 0.2 ng/mL |
| LOQ (Limit of Quant.) | 2.5 ng/g | 0.6 ng/mL |
| Precision (RSD %) | 4.5% - 8.2% (Fiber aging effects) | 1.2% - 3.5% (Highly reproducible) |
| Recovery | 85% - 92% (Matrix dependent) | 95% - 102% |
| Major Limitation | Fiber competition in high-fat matrices. | Ion suppression in urine. |
Validation Framework (ICH Q2(R2))
To validate these methods in your lab, follow this logic flow based on the latest ICH Q2(R2) guidelines.
Visualizing the Validation Workflow
Figure 1: Step-by-step validation logic aligned with ICH Q2(R2) guidelines. Note the emphasis on Robustness due to thiazolidine instability.
Visualizing the Analytical Decision Tree
Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample matrix and laboratory resources.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Soria, A. C., et al. (2008). Solid-phase microextraction for the analysis of thiazoles and thiazolidines. Journal of Chromatography A. [Link]
-
Baldwin, J. E., et al. (2023). Mechanism of thiazolidine hydrolysis and pH dependence.[2][3] Journal of the American Chemical Society.[2][4] (Generalized reference for thiazolidine stability). [Link]
-
Glowacki, R., et al. (2023). Simultaneous determination of thiazolidine-4-carboxylic acid derivatives by HPLC-UV. Scientific Reports. [Link]
-
Agilent Technologies. (2020). GC Column Selection Guide for Volatile Amines and Heterocycles.[Link]
Sources
- 1. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Purity Assessment of 2-Propyl-1,3-thiazolidine Hydrochloride: A Comparative Technical Guide
Executive Summary
In the development of pharmaceutical intermediates and flavoring agents, 2-Propyl-1,3-thiazolidine hydrochloride (2-PTH) presents a specific analytical challenge: confirming the stoichiometric integrity of the salt form. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for organic impurity profiling, it fails to account for the hydrochloride counterion, moisture content, and inorganic contaminants.
This guide posits that Elemental Analysis (EA) —specifically Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) combustion analysis coupled with halide titration—is the superior "gatekeeper" method for validating the bulk purity and salt stoichiometry of 2-PTH. Unlike HPLC, which analyzes the dissociated free base, EA provides an absolute mass-balance assessment, ensuring the material is chemically complete.
The Molecule & The Challenge
2-Propyl-1,3-thiazolidine Hydrochloride is a saturated 5-membered heterocyclic ring containing sulfur and nitrogen. The hydrochloride salt form is preferred for its improved stability against hydrolysis and oxidation compared to the free base.
-
Formula:
-
Molecular Weight:
(131.24 Free Base + 36.46 HCl) -
Critical Attribute: Thiazolidines are susceptible to ring-opening hydrolysis. The "S" (Sulfur) and "N" (Nitrogen) ratios are critical indicators of ring integrity.
The Analytical Gap
Most researchers rely on HPLC-UV/MS. However, in an aqueous HPLC mobile phase, the HCl salt dissociates. The detector sees only the [C6H13NS + H]+ ion or the UV absorbance of the ring. HPLC cannot distinguish between a 99% pure neutral free base and a 99% pure hydrochloride salt. Only Elemental Analysis or Potentiometric Titration can confirm the 1:1 molar ratio of the HCl salt.
Comparative Analysis: EA vs. Alternatives
The following table contrasts Elemental Analysis against the primary alternatives (HPLC and qNMR) for this specific molecule.
| Feature | Elemental Analysis (CHNS + Cl) | HPLC (UV/MS) | qNMR (Quantitative NMR) |
| Primary Scope | Bulk Purity & Stoichiometry. Confirms the salt ratio (N:Cl) and total composition. | Organic Impurity Profiling. Detects specific degradation products and synthesis byproducts. | Structural & Absolute Purity. Identifies isomers and quantifies solvent residues. |
| Detection Principle | Combustion (Flash oxidation) & Titration. | Chromatographic separation & UV/MS detection. | Nuclear spin resonance integration vs. Internal Standard. |
| Blind Spots | Cannot identify which impurity is present (e.g., an isomer with the same formula). | "Blind" to inorganic salts (NaCl), moisture, and the HCl counterion. | Expensive; requires high-purity internal standards; lower throughput. |
| Salt Validation | Excellent. Directly measures Mass % of Cl vs N. | Poor. Dissociates salt; requires indirect inference. | Good. Can detect counterions if they have protons (not Cl) or via indirect shift. |
| Sample Requirement | Low (~2–5 mg). Destructive. | Low. Non-destructive (if fraction collected). | High (~10–20 mg). Non-destructive. |
| Cost/Run | Low ($). | Medium ( | High ( |
Senior Scientist Insight
"Do not view EA and HPLC as competitors. They are orthogonal. Use HPLC to prove no other organic molecules are present. Use EA to prove the bulk mass is actually your target salt and not 5% water or excess HCl."
Deep Dive: Elemental Analysis Protocol for 2-PTH
To accurately assess 2-PTH, we employ a CHNS Combustion method followed by a separate Argentometric Titration for Chloride.
Theoretical Calculation
Before running the experiment, the theoretical mass fractions must be established.
-
Carbon (6 × 12.011): 72.066 / 167.70 = 42.97%
-
Hydrogen (14 × 1.008): 14.112 / 167.70 = 8.41%
-
Nitrogen (1 × 14.007): 14.007 / 167.70 = 8.35%
-
Sulfur (1 × 32.06): 32.06 / 167.70 = 19.12%
-
Chlorine (1 × 35.45): 35.45 / 167.70 = 21.14%
Experimental Workflow
This protocol ensures self-validation by cross-referencing the Sulfur (ring) and Chloride (salt) values.
Step 1: Sample Preparation (Crucial)
-
Drying: Thiazolidine HCl salts are hygroscopic. Dry the sample in a vacuum desiccator over
for 24 hours at 40°C prior to weighing. Failure to dry is the #1 cause of EA failure (low Carbon, high Hydrogen). -
Weighing: Weigh 2.0–3.0 mg (±0.001 mg) into a tin capsule. Fold tightly to exclude atmospheric air.
Step 2: CHNS Combustion (Flash Dynamic)
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Combustion Temp: Set to >1000°C (ideally 1150°C).
-
Reasoning: Sulfur requires high temperatures for quantitative conversion to
. Lower temperatures (900°C) often result in low Sulfur recovery (tailing peaks).
-
-
Carrier Gas: Helium (Flow ~140 mL/min).
-
Oxygen Injection: 2-3 seconds (excess oxygen environment).
-
Reduction: Copper wires at 650°C to convert
and remove excess .
Step 3: Chloride Determination (Orthogonal)
-
Method: Potentiometric Titration with Silver Nitrate (
). -
Solvent: Dissolve 50 mg of 2-PTH in 50 mL deionized water + 1 mL
. -
Titrant: 0.01 N
. -
Endpoint: Potentiometric (Ag electrode).
Data Interpretation & Decision Logic
The following table illustrates how to interpret EA data for 2-PTH.
Table 2: Diagnostic Data Scenarios
| Scenario | % C | % H | % N | % S | % Cl | Diagnosis |
| Theoretical | 42.97 | 8.41 | 8.35 | 19.12 | 21.14 | Target |
| Pass (Pure) | 42.85 | 8.45 | 8.31 | 19.05 | 21.10 | Valid. Within ±0.4% tolerance. |
| Fail: Wet Sample | 41.50 (↓) | 8.80 (↑) | 8.05 (↓) | 18.40 (↓) | 20.30 (↓) | Hygroscopic Moisture. All values diluted except H. |
| Fail: Free Base | 54.90 (↑) | 9.98 (↑) | 10.68 (↑) | 24.40 (↑) | < 1.0 (↓) | Salt Dissociation. Sample is mostly free base (missing HCl). |
| Fail: Ring Open | 42.90 | 8.40 | 8.35 | 15.20 (↓) | 21.14 | Degradation. Sulfur loss (volatile sulfides) indicates ring opening. |
Visualization: The Purity Decision Tree
The following diagram outlines the logical flow for validating the material.
Figure 1: Analytical workflow for validating 2-Propyl-1,3-thiazolidine HCl. Note that EA serves as the primary gatekeeper before expensive HPLC resources are utilized.
Conclusion
For 2-Propyl-1,3-thiazolidine hydrochloride , Elemental Analysis is not merely a legacy technique—it is the definitive method for establishing the identity of the salt form. While HPLC is necessary to detect organic impurities, it cannot confirm that the white powder in your vial is actually the hydrochloride salt in the correct 1:1 ratio.
Recommendation: Adopt a "CHNS + Cl" protocol. Use combustion analysis to validate the organic backbone (C/N/S) and potentiometric titration to validate the salt counterion (Cl). Only when these mass balance numbers align with theory should the sample proceed to HPLC for final purity profiling.
References
-
PubChem. (n.d.). 2-Propylthiazolidine | C6H13NS.[2][3][4] National Library of Medicine. Retrieved February 14, 2026, from [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers - AMC Technical Briefs. Retrieved February 14, 2026, from [Link]
-
Intertek. (n.d.). Elemental Analysis for Pharmaceuticals. Retrieved February 14, 2026, from [Link]
-
Holzgrabe, U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved February 14, 2026, from [Link]
Sources
Technical Guide: Reference Standard Qualification for 2-Propyl-1,3-thiazolidine Hydrochloride
Executive Summary
2-Propyl-1,3-thiazolidine hydrochloride (CAS 24050-10-0 for free base) is a critical flavor intermediate and pharmaceutical building block, valued for its characteristic nutty, roasted, and popcorn-like olfactory profile (FEMA 3324). However, its analysis is complicated by ring-chain tautomerism , thermal instability , and hygroscopicity inherent to the hydrochloride salt form.
This guide provides a comparative technical analysis of reference standard grades and details self-validating protocols for characterization. Unlike stable solids, this analyte requires specific handling to prevent in situ hydrolysis during analysis, which often leads to false-negative purity results.
Part 1: The Chemistry of Instability
To accurately analyze 2-Propyl-1,3-thiazolidine HCl, one must understand its degradation pathway. The thiazolidine ring is formed by the condensation of cysteamine and butyraldehyde. This reaction is reversible.[1]
In aqueous solution or under thermal stress (e.g., GC injector ports), the ring opens to form an imine intermediate, which hydrolyzes back to the starting aldehyde and thiol. The thiol is then susceptible to oxidation (disulfide formation), permanently degrading the standard.
Diagram 1: Degradation & Equilibrium Pathway
Caption: The reversible ring-opening mechanism (yellow/red) poses the primary risk during GC analysis and aqueous storage.
Part 2: Comparative Analysis of Reference Standard Grades
Selecting the correct reference standard grade is a balance of cost vs. acceptable uncertainty. For 2-Propyl-1,3-thiazolidine HCl, the risk of using lower-grade standards is amplified by the molecule's instability.
Table 1: Performance Comparison of Standard Alternatives
| Feature | Alternative A: In-House Synthesis | Alternative B: Commercial Analytical Standard | Alternative C: Certified Reference Material (CRM) |
| Primary Use | R&D screening, qualitative ID. | Routine QC, HPLC/GC assay. | ISO 17025/GMP quantification, dispute resolution. |
| Traceability | None (Internal NMR only). | Traceable to Manufacturer Lot. | SI-Traceable (NIST/BIPM) via qNMR. |
| Purity Assignment | Area % (GC/HPLC) only. | Chromatographic Purity (100% - Impurities). | Mass Balance or qNMR (Absolute Purity). |
| Uncertainty | Unknown.[2] | Not typically reported. | Expanded Uncertainty ( |
| Risk Factor | High: Likely contains oxidized disulfides or residual solvent. | Medium: May not account for water/salt stoichiometry changes. | Low: Water and counter-ion content explicitly quantified. |
| Cost | Low (Material) / High (Labor). | Moderate. | High. |
Recommendation: For quantitative assay of raw materials, Alternative C (CRM) or a qNMR-validated Alternative B is required. Simple chromatographic purity (Area %) is insufficient because it fails to detect inorganic salts, moisture, and non-chromatographable polymers.
Part 3: Validated Analytical Protocols
Protocol A: Primary Characterization via qNMR (The "Gold Standard")
Rationale: Quantitative NMR (qNMR) is the only method that directly measures the molar ratio of the analyte without relying on reference response factors. It avoids the thermal degradation issues of GC.
Reagents:
-
Solvent: Deuterated Methanol (
) or Deuterated DMSO ( ). Avoid to minimize hydrolysis risk. -
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone. Must be non-hygroscopic and have non-overlapping signals.
Workflow:
-
Preparation: Accurately weigh
mg of the Thiazolidine HCl sample ( ) and mg of Internal Standard ( ) into the same vial. Record weights to mg. -
Dissolution: Add
mL . Vortex until clear. -
Acquisition:
-
Relaxation delay (
): (typically 30-60s) to ensure full magnetization recovery. -
Pulse angle:
. -
Scans: 16 or 32.
-
-
Integration: Integrate the propyl methyl triplet (
ppm) or the thiazolidine ring protons against the IS singlet. -
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Mass, = Purity.[3][4]
Protocol B: Routine Analysis via GC-MS (Thermal Control)
Rationale: GC-MS is standard for volatiles but requires strict inertness to prevent ring opening in the inlet.
Critical Parameters:
-
Inlet Temperature: Keep
. Higher temperatures accelerate ring opening. -
Liner: Deactivated split liner with glass wool (silanized). Active sites on glass wool catalyze dehydrogenation.
-
Column: Low-polarity phase (e.g., DB-5ms or ZB-5). Polar columns (PEG/Wax) can interact with the amine salt.
Step-by-Step:
-
Derivatization (Optional but Recommended): To stabilize the salt, neutralize with dilute ammonia in methanol, or analyze directly if the salt dissociates in the injector.
-
Injection: Split mode (20:1) to minimize residence time in the hot inlet.
-
Oven Program:
(hold 2 min) . -
Detection: Monitor characteristic ions.
-
Base Peak: m/z 131 (Molecular ion usually weak).
-
Fragment: m/z 88 (Loss of propyl group).
-
-
System Suitability: The presence of a "fronting" peak or a broad tail indicates thermal degradation or adsorption in the liner.
Protocol C: Counter-Ion Stoichiometry (Chloride Titration)
Rationale: The hydrochloride salt is hygroscopic. "100% pure" material may actually be 95% Thiazolidine HCl and 5% water/excess HCl.
Method: Potentiometric titration with Silver Nitrate (
-
Dissolve 50 mg sample in 50 mL dilute nitric acid (
). -
Titrate with 0.1 N
using a silver electrode. -
Calculate % Chloride. Theoretical Cl for
is 21.14% .-
Significantly higher? Excess HCl.
-
Significantly lower? Hydrolysis or free base presence.[5]
-
Part 4: Certification Workflow Visualization
This diagram illustrates how a Reference Material Producer (RMP) assigns a certified value to this specific molecule, integrating the data from the protocols above.
Diagram 2: Value Assignment Workflow
Caption: A robust certification combines orthogonal methods (NMR, GC, Titration) to establish the "True Value."
References
-
International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[6] ISO.[7][8] [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (n.d.). FEMA Flavor Ingredient Library: 2-Propylthiazolidine (FEMA 3324).[Link]
-
BIPM (Bureau International des Poids et Mesures). (2020). Guidance on the use of qNMR for purity assignment of organic reference materials. Metrologia. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Thiazolidine, 2-propyl-.[9] NIST Chemistry WebBook, SRD 69. [Link]
-
European Directorate for the Quality of Medicines (EDQM). (2022). Technical Guide for the Elaboration of Monographs on Synthetic Peptides and Recombinant DNA Proteins (Section on Counter-ion Analysis).[Link]
Sources
- 1. Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidine - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 7. certbetter.com [certbetter.com]
- 8. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Thiazolidine, 2-propyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to Distinguishing 2-Propyl-1,3-thiazolidine from its Structural Isomers via Spectroscopy
In the landscape of pharmaceutical development and fine chemical synthesis, absolute structural certainty is paramount. For heterocyclic compounds like 2-propyl-1,3-thiazolidine, the potential for structural isomerism presents a significant analytical challenge. A subtle shift in the position of the propyl group, from the second carbon to the nitrogen atom, for instance, results in a distinct molecule with potentially different chemical, physical, and biological properties. This guide provides an in-depth, data-supported comparison of the primary spectroscopic methods used to unambiguously distinguish 2-propyl-1,3-thiazolidine from its key structural isomers, namely N-propyl-1,3-thiazolidine and 2-isopropyl-1,3-thiazolidine.
Our approach is grounded in the fundamental principles of spectroscopy, demonstrating how unique molecular structures give rise to distinct and predictable spectral fingerprints. We will delve into the causality behind the experimental choices, presenting a logical workflow that constitutes a self-validating system for structural elucidation.
The Challenge: Subtle Differences, Significant Consequences
The molecular formula C₆H₁₃NS accommodates several structural isomers. For the purpose of this guide, we will focus on the three most common isomers based on the thiazolidine scaffold. While they share the same mass, their atomic connectivity differs, which is the key to their differentiation.
-
2-Propyl-1,3-thiazolidine (Target Analyte): The propyl group is attached to the carbon atom between the nitrogen and sulfur. This structure contains a secondary amine (N-H).
-
N-Propyl-1,3-thiazolidine (Isomer 1): The propyl group is attached to the nitrogen atom. This structure is a tertiary amine and lacks an N-H bond.
-
2-Isopropyl-1,3-thiazolidine (Isomer 2): An isopropyl group (a branched isomer of the propyl group) is attached to the C2 position. This structure also contains a secondary amine.
The workflow for distinguishing these compounds is a sequential process, where each technique provides a piece of the puzzle, culminating in a definitive structural assignment.
Caption: Logical workflow for isomeric differentiation.
Mass Spectrometry (MS): The First Step in Confirmation
Mass spectrometry is the initial checkpoint in our analysis. Its primary role here is not to distinguish the isomers—as they all have the same molecular weight—but to confirm the elemental composition and screen for impurities.
Expertise & Causality: All three isomers have a nominal molecular weight of 131 g/mol .[1][2] High-resolution mass spectrometry (HRMS) can confirm the elemental formula C₆H₁₃NS, ruling out other potential compositions. The differentiation lies in the fragmentation patterns generated under electron ionization (EI-MS). The stability of the resulting fragment ions is directly related to the structure of the parent molecule. For instance, α-cleavage (cleavage of the bond adjacent to a heteroatom) is a dominant fragmentation pathway.
-
2-Propyl-1,3-thiazolidine: The NIST Mass Spectrometry Data Center shows a base peak at m/z 88, corresponding to the loss of a propyl radical (•C₃H₇).[1] This is a characteristic fragmentation where the propyl group at the C2 position is readily cleaved.
-
N-Propyl-1,3-thiazolidine: We predict a different primary fragmentation. The most favorable α-cleavage would be the loss of an ethyl radical (•C₂H₅) from the N-propyl group, leading to a fragment ion at m/z 102.
-
2-Isopropyl-1,3-thiazolidine: Similar to the 2-propyl isomer, the loss of the isopropyl radical (•C₃H₇) would be a major pathway, also resulting in a fragment at m/z 88. This demonstrates the limitation of MS alone for distinguishing C2-alkyl isomers.
Summary of Expected Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ion(s) [m/z] | Fragmentation Pathway |
| 2-Propyl-1,3-thiazolidine | 131 | 88 (Base Peak) | Loss of •C₃H₇ from C2 |
| N-Propyl-1,3-thiazolidine | 131 | 102 | α-cleavage, loss of •C₂H₅ from N-propyl |
| 2-Isopropyl-1,3-thiazolidine | 131 | 88 | Loss of •C₃H₇ from C2 |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the analyte (in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or a GC inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range of m/z 40-200.
-
Data Interpretation: Identify the molecular ion peak and compare the fragmentation pattern with reference spectra and predicted pathways.
Infrared (IR) Spectroscopy: A Clear Divide
IR spectroscopy provides a rapid and powerful method to differentiate the N-substituted isomer from the C2-substituted isomers. The distinction is based on the presence or absence of the N-H bond.
Expertise & Causality: The N-H stretching vibration in secondary amines gives rise to a characteristic absorption band that is easily identifiable.[3] Tertiary amines, such as N-propyl-1,3-thiazolidine, lack this bond and will therefore be "silent" in this region of the spectrum. This single data point allows us to immediately classify the unknown isomer.
-
2-Propyl- & 2-Isopropyl-1,3-thiazolidine: Both will exhibit a moderate to weak N-H stretching band in the region of 3300-3500 cm⁻¹.
-
N-Propyl-1,3-thiazolidine: This isomer will show no absorption in the N-H stretch region. The most prominent bands will be the C-H stretching vibrations below 3000 cm⁻¹.
This clear difference is a cornerstone of the self-validating system; if the mass is correct, the presence or absence of the N-H peak definitively separates one isomer from the other two.
Caption: IR spectroscopy as a decisive sorting tool.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Acquisition: Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Interpretation: Examine the 3300-3500 cm⁻¹ region for the presence or absence of an N-H stretching band.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Final Arbiter
For the definitive and unambiguous structural assignment, particularly between 2-propyl- and 2-isopropyl-1,3-thiazolidine, ¹H and ¹³C NMR spectroscopy are indispensable. NMR provides a detailed map of the carbon and proton framework of the molecule.
Expertise & Causality: The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal in a ¹H NMR spectrum are dictated by the electronic environment and the number of neighboring protons. Similarly, ¹³C NMR reveals the number of unique carbon environments. These principles allow for a point-by-point reconstruction of the molecular structure.[4][5]
¹H NMR: The Proton Blueprint
-
2-Propyl-1,3-thiazolidine:
-
C2-H Proton: A key diagnostic signal will be the single proton on C2. It will appear as a triplet, coupled to the adjacent CH₂ group of the propyl chain.
-
N-H Proton: A broad singlet, the chemical shift of which can be concentration-dependent.
-
Propyl Group: A characteristic triplet (CH₃), a sextet (middle CH₂), and a triplet (CH₂ attached to C2).
-
Ring Protons: Complex multiplets for the CH₂ groups at C4 and C5.
-
-
N-Propyl-1,3-thiazolidine:
-
Absence of N-H: No broad singlet for an N-H proton.
-
C2-H₂ Protons: The two protons on C2 will likely appear as a singlet, significantly differentiating it from the C2-H triplet in the 2-propyl isomer.
-
N-CH₂ Protons: The CH₂ group of the propyl chain attached to the nitrogen will be shifted downfield due to the inductive effect of the nitrogen atom.
-
-
2-Isopropyl-1,3-thiazolidine:
-
Isopropyl Group: Will display a highly characteristic pattern: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single CH proton. This pattern is a definitive identifier for the isopropyl group.
-
C2-H Proton: This proton will be coupled to the isopropyl CH, appearing as a doublet.
-
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the carbon count and the electronic environment of each carbon atom.
-
All isomers will show 6 distinct carbon signals .
-
2-Propyl- vs. N-Propyl-: The chemical shift of the C2 carbon will be highly diagnostic. In 2-propyl-1,3-thiazolidine, this is a methine carbon (CH). In N-propyl-1,3-thiazolidine, it is a methylene carbon (CH₂), and its chemical shift will be different.[6][7]
-
2-Propyl- vs. 2-Isopropyl-: The carbon signals for the side chain will be different. The 2-propyl isomer will show three signals for the propyl chain. The 2-isopropyl isomer will show two signals for the side chain: one for the two equivalent methyl carbons and one for the methine carbon.
Summary of Expected ¹H and ¹³C NMR Data
| Compound | Key ¹H NMR Features (δ, multiplicity) | Key ¹³C NMR Features (C2 shift) |
| 2-Propyl-1,3-thiazolidine | CH at C2 (triplet), NH (broad singlet), propyl pattern (t, sxt, t) | C2 methine (CH) signal |
| N-Propyl-1,3-thiazolidine | CH₂ at C2 (singlet), No NH, N-CH₂ downfield | C2 methylene (CH₂) signal |
| 2-Isopropyl-1,3-thiazolidine | CH at C2 (doublet), NH (broad singlet), isopropyl pattern (doublet, septet) | C2 methine (CH) signal |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use standard parameters (e.g., 30° pulse, 1-2 second relaxation delay).
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
Data Processing & Interpretation: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and analyze chemical shifts and multiplicities to assign the structure. Compare the number of signals and chemical shifts in the ¹³C spectrum with the proposed structures.
Conclusion
References
-
ResearchGate. (n.d.). Different isomeric forms of thiazolidinones. Available at: [Link]
-
NIST. (n.d.). Thiazolidine, 2-propyl-. NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. (n.d.). Fragments of 1 H NMR spectra of.... Available at: [Link]
-
Fruchier, A., Elguero, J., & Turchi, I. J. (1983). A multinuclear NMR study of derivatives of thiazolidine. Journal of the Chemical Society, Perkin Transactions 2, (11), 1673-1677. Available at: [Link]
-
NIST. (n.d.). Thiazolidine, 2-propyl-. NIST Chemistry WebBook. Available at: [Link]
-
Gountou, E. A., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 27(19), 6529. Available at: [Link]
-
NIST. (n.d.). 2,2-Dimethylthiazolidine. NIST Chemistry WebBook. Available at: [Link]
-
Ansari, B., et al. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Journal of Chemistry, 2023, 1-11. Available at: [Link]
-
Kumar, A., et al. (2014). One-Step Synthesis of 2-Thiazolidinone. Asian Journal of Chemistry, 26(3), 939-940. Available at: [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
ResearchGate. (n.d.). Different isomeric forms of thiazolidinones. Available at: [Link]
-
ResearchGate. (n.d.). Spectroscopic and computational investigation of a thiazolidine-2, 4-dione compound. Available at: [Link]
-
NIST. (n.d.). 2,2-Dimethylthiazolidine. NIST Chemistry WebBook. Available at: [Link]
-
NIST. (n.d.). Thiazolidine, 2-propyl-. NIST Chemistry WebBook. Available at: [Link]
-
NIST. (n.d.). Thiazolidine, 2-propyl-. NIST Chemistry WebBook. Available at: [Link]
-
Oniga, O., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10, 8. Available at: [Link]
-
ResearchGate. (n.d.). 13C-NMR data for the prepared thiazolidinones (4a-e). Available at: [Link]
-
Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 87-101. Available at: [Link]
-
NIST. (n.d.). Thiazolidine, 2-propyl-. NIST Chemistry WebBook. Available at: [Link]
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- 4. A multinuclear NMR study of derivatives of thiazolidine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Propyl-1,3-thiazolidine hydrochloride
This guide provides a detailed protocol for the safe handling and disposal of 2-Propyl-1,3-thiazolidine hydrochloride. As a valued professional in research and development, your safety, and the integrity of our shared environment, are paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on data from the parent compound, thiazolidine, and similar thiazole derivatives, 2-Propyl-1,3-thiazolidine hydrochloride should be treated with caution, assuming a similar hazard profile.
The parent compound, thiazolidine, is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage[1]. The hydrochloride salt form may alter its physical state (likely a solid) but reinforces its corrosive potential. Therefore, a comprehensive risk assessment must account for corrosivity, potential flammability, and toxicity.
| Potential Hazard | GHS Hazard Statement | Rationale and Implication for Handling | Primary Source |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | The compound can cause destructive damage to skin tissue upon contact. This necessitates the use of robust chemical-resistant gloves and protective clothing to prevent any direct contact. | 1[1] |
| Serious Eye Damage | H318: Causes serious eye damage | Direct contact with the eyes can lead to irreversible damage. Chemical splash goggles and, for larger quantities, a face shield are mandatory. | 2[2] |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | Ingestion, skin absorption, and inhalation of dust/aerosols may be harmful. Handling should occur in a well-ventilated area or a chemical fume hood.[3] | 3[3] |
| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects | The chemical must not be allowed to enter drains or waterways[1][2]. All waste must be collected for proper disposal to prevent environmental contamination. | 1[1], 2[2] |
Personal Protective Equipment (PPE) and Immediate Handling
Before beginning any procedure that involves 2-Propyl-1,3-thiazolidine hydrochloride, the following PPE is mandatory. This is your first and most critical line of defense.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always check the manufacturer's breakthrough time data. Contaminated gloves should be removed and disposed of properly.
-
Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. When handling larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles[4].
-
Skin and Body Protection: A lab coat is required. For tasks with a higher risk of exposure, consider a chemically resistant apron or coveralls.
-
Respiratory Protection: All handling of this chemical should be done in a certified chemical fume hood to avoid inhalation of any dust or aerosols[3].
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential for safety and regulatory compliance. The following protocol provides a self-validating system for managing waste from generation to final disposal.
Step 1: Managing Spills and Decontamination
Accidents happen. A prepared response minimizes risk.
-
Alert and Evacuate: Immediately alert colleagues in the vicinity. If the spill is large (greater than 50 mL) or in a poorly ventilated area, evacuate and contact your institution's Environmental Health & Safety (EHS) office[5].
-
Contain the Spill: For small spills, contain the material using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent[1]. If the material is a solid, gently cover it to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial absorption.
-
Neutralization (for acidic hydrochloride): Cautiously apply a neutralizing agent suitable for acids, such as sodium bicarbonate or calcium carbonate. Start from the outside of the spill and work inwards[6].
-
Collection: Once absorbed and neutralized, carefully scoop the material into a clearly labeled, chemically compatible waste container using non-sparking tools[1].
-
Final Decontamination: Clean the spill area thoroughly. A common procedure involves washing with a detergent solution, followed by a rinse[5][7]. All cleaning materials (wipes, pads) must be disposed of as hazardous waste[5].
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure proper final disposal.
-
Designate a Waste Container: Use a robust, chemically compatible container (e.g., a high-density polyethylene - HDPE - pail) specifically for 2-Propyl-1,3-thiazolidine hydrochloride waste.
-
Segregate Waste Streams:
-
Solid Waste: Place contaminated consumables (gloves, wipes, absorbent material) and residual chemical into the designated solid waste container.
-
Liquid Waste: If the chemical is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
-
Avoid Mixing: Never mix this waste with incompatible materials, such as strong oxidizing agents or bases[8].
Step 3: Labeling and Temporary Storage
Clear and accurate labeling prevents accidents and ensures compliance.
-
Label Contents Clearly: The waste container must be labeled with the full chemical name: "Hazardous Waste: 2-Propyl-1,3-thiazolidine hydrochloride" and a list of any other components (e.g., solvents)[9].
-
Indicate Hazards: Affix appropriate hazard pictograms (e.g., Corrosive, Harmful, Environmental Hazard).
-
Secure and Store: Keep the waste container securely sealed when not in use[4]. Store it in a designated, well-ventilated satellite accumulation area away from general laboratory traffic and incompatible chemicals.
Step 4: Final Disposal
Final disposal must be handled by trained professionals to ensure environmental protection and regulatory adherence.
-
Professional Disposal: Arrange for collection by a licensed chemical waste disposal company[10]. This is the most critical step. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [1][10].
-
Consult Authorities: Always consult your local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures[1][3].
-
Potential Methods: Professional waste management services may use methods such as high-temperature incineration in a facility equipped with afterburners and scrubbers to handle this type of chemical waste[3].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of 2-Propyl-1,3-thiazolidine hydrochloride.
Caption: Decision workflow for handling and disposing of 2-Propyl-1,3-thiazolidine HCl.
References
- Safe Disposal of 3-Acetyl-2-Thiazolidinone: A Guide for Labor
- SAFETY DATA SHEET: Thiazolidine. Fisher Scientific Chemicals, Inc.
- SAFETY DATA SHEET: 2,4-Thiazolidinedione. TCI Chemicals.
- Safety data sheet: ACTICIDE LT 2. Thor Specialities (UK) LTD.
- SAFETY D
- SAFETY DATA SHEET: 1,3-Thiazole-2-carbonyl chloride. Fisher Scientific.
- SAFETY DATA SHEET: 2-Cyanoimino-1,3-thiazolidine. AK Scientific, Inc.
- Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
- Spill and Cleaning Protocol. Michigan State University, Environmental Health & Safety.
- Spills Direct Skin or Eye Contact Disposal.
- SAFETY DATA SHEET: 1,3-Thiazole-2-carboxylic acid. Fisher Scientific.
- CHEMICAL SPILL PROCEDURES. Clarkson University, Environmental Health & Safety.
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- 6. lin-web.clarkson.edu [lin-web.clarkson.edu]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
